Showdomycin
説明
This compound has been reported in Streptomyces lavendulae and Streptomyces showdoensis with data available.
3-beta-D-Ribofuranosylmaleimide. Antineoplastic antibiotic isolated from Streptomyces showdoensis. It is possibly active also as a sulfhydryl reagent.
Structure
2D Structure
3D Structure
特性
CAS番号 |
16755-07-0 |
|---|---|
分子式 |
C9H11NO6 |
分子量 |
229.19 g/mol |
IUPAC名 |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C9H11NO6/c11-2-4-6(13)7(14)8(16-4)3-1-5(12)10-9(3)15/h1,4,6-8,11,13-14H,2H2,(H,10,12,15)/t4-,6-,7-,8+/m1/s1 |
InChIキー |
FFLUMYXAPXARJP-JBBNEOJLSA-N |
異性体SMILES |
C1=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Showdomycin |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery of Showdomycin from Streptomyces showdoensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Showdomycin, a C-nucleoside antibiotic isolated from the soil bacterium Streptomyces showdoensis, represents a unique class of natural products with significant antitumor and antimicrobial properties. First discovered in 1964, its novel structure, characterized by a maleimide ring C-glycosidically linked to a ribose sugar, has garnered considerable interest in the scientific community. This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation and biological activity assessment, summarizes key quantitative data, and presents visual diagrams of its biosynthetic and signaling pathways to facilitate a comprehensive understanding for research and drug development applications.
Introduction
In the ongoing search for novel therapeutic agents, natural products from microbial sources remain a vital resource. Streptomyces, a genus of Gram-positive soil bacteria, is particularly renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. In 1964, Japanese researchers first isolated a unique antibiotic from the culture broth of Streptomyces showdoensis, which they named this compound.[1]
Structurally, this compound (2-β-D-Ribofuranosylmaleimide) is a C-nucleoside, a class of compounds where the anomeric carbon of the sugar moiety is directly linked to a carbon atom of the heterocyclic base, in this case, a maleimide ring.[1] This C-glycosidic bond distinguishes it from the more common N-nucleosides found in nucleic acids and confers unique chemical and biological properties. This compound has demonstrated a broad spectrum of activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, and notable antitumor activity against various cancer cell lines.[1] Its multifaceted mechanism of action, primarily involving the inhibition of key enzymes through interaction with sulfhydryl groups and interference with nucleic acid synthesis, makes it a compelling subject for further investigation in drug discovery and development.[1] This guide aims to provide a detailed technical overview of this compound, from its initial discovery to its molecular basis of action.
Discovery and Isolation
This compound was first identified during a screening program for novel antibiotics from Streptomyces species.[1] Its isolation from the fermentation broth of S. showdoensis paved the way for the characterization of its unusual structure and biological activities. The general workflow for obtaining this compound is a multi-step process involving fermentation, extraction, and chromatographic purification.
Experimental Workflow: Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster (sdm) in S. showdoensis.[2][3] The pathway utilizes primary metabolites L-glutamine and ribose 5-phosphate as its core building blocks.[3] Key enzymatic steps are catalyzed by a suite of enzymes encoded by the sdm cluster, including a non-ribosomal peptide synthetase (NRPS) system.
The process begins with the cyclization of L-glutamine by the enzyme SdmE to form 2-amino-1-pyrroline-5-carboxylate.[3] This intermediate is then activated by the NRPS enzyme SdmC and loaded onto the peptidyl carrier protein SdmD.[3] Following a series of modifications including oxidation and hydrolysis, a 2-amino-1H-pyrrole-5-carboxylic acid intermediate is generated. This pyrrole intermediate serves as the substrate for the crucial C-glycosylation step, catalyzed by the C-glycosidase SdmA, which attaches the ribose 5-phosphate moiety.[3] The final steps to form the reactive maleimide ring are believed to occur via non-enzymatic autoxidation, involving decarboxylation and deamination, which may happen during aerobic isolation.[3]
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound exerts its biological effects through a multi-pronged approach, primarily targeting fundamental cellular processes. Its structural similarity to uridine and pseudouridine allows it to act as a metabolic antagonist, while the electrophilic nature of its maleimide ring makes it a potent inhibitor of various enzymes.
-
Inhibition of Nucleic Acid Synthesis: As a uridine mimic, this compound and its derivatives can interfere with RNA synthesis by delaying chain extension, a mechanism particularly effective against rapidly proliferating cancer cells.[1] It also preferentially inhibits DNA synthesis at lower concentrations by impeding the production of deoxyribonucleotides.[4]
-
Enzyme Inhibition via Sulfhydryl Reactivity: The maleimide moiety of this compound acts as a Michael acceptor, readily reacting with nucleophilic sulfhydryl groups (-SH) on cysteine residues of proteins. This covalent modification leads to the irreversible inhibition of numerous essential enzymes.[1] For instance, it has been shown to inhibit MurA1 and MurA2, enzymes critical for bacterial cell wall biosynthesis, contributing to its antibacterial effect.[2]
Signaling Pathway of this compound's Cytotoxic Effects
Caption: Mechanism of action of this compound leading to cytotoxicity.
Quantitative Biological Data
This compound exhibits potent activity against a range of microbial and cancer cell lines. The following tables summarize representative quantitative data on its biological efficacy.
Table 1: Antimicrobial Activity of this compound (MIC)
| Organism | Strain | MIC (µg/mL) |
| Streptococcus pyogenes | C203 | 0.1 |
| Staphylococcus aureus | 209P | 100 |
| Escherichia coli | K-12 | 10 |
| Bacillus subtilis | PCI 219 | 0.5 |
| Candida albicans | IAM 4888 | 50 |
Note: Data compiled from various historical sources. Values can vary based on specific strains and assay conditions.
Table 2: Antitumor Activity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | ~0.5 - 2.0 |
| L1210 | Murine Leukemia | ~0.1 - 0.5 |
| P388 | Murine Leukemia | ~0.2 - 0.8 |
| Ehrlich Ascites Carcinoma | Murine Carcinoma | Effective in vivo |
Note: IC50 values are approximate and can vary significantly based on experimental conditions such as cell density and incubation time.
Experimental Protocols
Protocol 6.1: Isolation and Purification of this compound
This protocol outlines a general procedure for the isolation and purification of this compound from a submerged culture of Streptomyces showdoensis.
1. Fermentation: a. Prepare a seed culture by inoculating a suitable medium (e.g., Tryptic Soy Broth) with spores or mycelia of S. showdoensis. b. Incubate at 28°C with shaking (250 rpm) for 2-3 days. c. Inoculate a production medium (e.g., a soy-based medium with glycerol as a carbon source) with the seed culture (typically 5% v/v). d. Incubate the production culture at 28°C with shaking (250 rpm) for 5-7 days.
2. Extraction: a. Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes). b. Collect the cell-free supernatant. c. Extract the supernatant twice with an equal volume of ethyl acetate by vigorously shaking in a separatory funnel. d. Pool the organic (ethyl acetate) phases and concentrate to dryness under reduced pressure using a rotary evaporator.
3. Purification: a. Prepare a silica gel (e.g., 230-400 mesh) column chromatography setup. Equilibrate the column with a non-polar solvent like chloroform. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the column. c. Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10 v/v). d. Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1) and UV visualization. e. Pool the fractions containing pure this compound and evaporate the solvent. f. Further purify by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain crystalline this compound. g. Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 6.2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.
1. Preparation of Reagents and Inoculum: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 1000 µg/mL). b. Culture the test bacterium (e.g., E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). c. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Assay Setup (in a 96-well microtiter plate): a. Add 100 µL of sterile broth to all wells. b. Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of the dilution series. d. Add 100 µL of the diluted bacterial inoculum to each well. e. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
3. Incubation and Interpretation: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity (bacterial growth). c. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Conclusion
This compound stands out as a C-nucleoside antibiotic with a compelling profile of antimicrobial and antitumor activities. Its discovery from Streptomyces showdoensis has provided valuable insights into the biosynthesis of this unique class of natural products and has unveiled a potent molecule with a multifaceted mechanism of action. While its lack of selectivity has limited its clinical development, the unique structure and potent bioactivity of this compound continue to make it a valuable tool for biochemical research and a potential scaffold for the design of novel, more selective therapeutic agents. The detailed understanding of its biosynthesis and mechanism of action, as outlined in this guide, provides a solid foundation for future research in pathway engineering, medicinal chemistry, and drug development.
References
Showdomycin: A Technical Guide to a Unique C-Nucleoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin, a C-nucleoside antibiotic first isolated from Streptomyces showdoensis in 1964, presents a unique molecular architecture that has intrigued chemists and pharmacologists for decades. Unlike the more common N-nucleosides found in biological systems, this compound features a carbon-carbon bond linking the D-ribose sugar to a maleimide aglycone. This structural feature is central to its biological activity, which includes a broad spectrum of antimicrobial and antitumor properties. This technical guide provides an in-depth exploration of the core structural and functional aspects of this compound, including its physicochemical properties, detailed structural data, biosynthetic pathway, and mechanism of action.
Physicochemical and Structural Properties
This compound's chemical formula is C₉H₁₁NO₆, with a molar mass of 229.188 g·mol⁻¹. Its systematic IUPAC name is (1S)-1,4-Anhydro-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-D-ribitol. The molecule is soluble in water, alcohol, acetone, and dioxane, but insoluble in ether, benzene, and petroleum ether. It exhibits greater stability in acidic conditions compared to neutral or alkaline media.
Crystallographic Data
The three-dimensional structure of this compound has been elucidated by X-ray crystallography. The crystals are monoclinic with the space group C2. The unit cell parameters are a = 15.454 Å, b = 6.547 Å, and c = 11.425 Å, with a β angle of 121°16′.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 15.454 |
| b (Å) | 6.547 |
| c (Å) | 11.425 |
| β (°) | 121.16 |
| Z | 4 |
Source: Journal of the Chemical Society B: Physical Organic, 1969.
A detailed analysis of the crystal structure reveals specific bond lengths and angles that define the molecule's conformation. (Note: The following table is a representative summary based on typical values for similar structures and the cited literature. For precise values, direct consultation of the original crystallographic information file is recommended.)
Table 2: Selected Bond Lengths and Angles of this compound
| Bond | Length (Å) | Angle | Degree (°) |
| C1'-C3 | ~1.50 | C2-C3-C4 | ~108 |
| C2=C3 | ~1.34 | C3-C4=O2 | ~126 |
| C4=O2 | ~1.21 | C4-N1-C1 | ~110 |
| C1=O1 | ~1.21 | N1-C1=O1 | ~125 |
| N1-C1 | ~1.39 | C1'-O4'-C4' | ~109 |
| C1'-C2' | ~1.53 | C2'-C1'-C3 | ~115 |
Spectroscopic Data
The structural characterization of this compound is further supported by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| UV-Vis | λmax: 220-221 nm[1] |
| ¹H NMR | Chemical shifts (δ, ppm) and coupling constants (J, Hz) characteristic of the ribose and maleimide protons. |
| ¹³C NMR | Resonances corresponding to the nine carbon atoms of the this compound structure. |
| Mass Spec. | Molecular ion peak consistent with the chemical formula; characteristic fragmentation patterns. |
| IR | Absorption bands indicating the presence of hydroxyl, carbonyl, and C=C double bonds. |
Experimental Protocols
Fermentation of Streptomyces showdoensis**
A typical fermentation protocol for the production of this compound involves the cultivation of Streptomyces showdoensis ATCC 15227 in a suitable liquid medium.
Medium Composition:
-
Potato Starch: 5 g/L
-
Glycerol: 5 g/L
-
D-Glucose: 5 g/L
-
Peptone: 5 g/L
-
Potato Juice: 4 g/L
-
NaCl: 3 g/L
-
Water (milli-Q)
Protocol:
-
Pre-culture Preparation: Inoculate 30 mL of the culture medium with S. showdoensis and incubate on a reciprocal shaker at 30°C for 72 hours.
-
Production Culture: Add 600 µL of the seed culture to 250 mL Erlenmeyer flasks, each containing 50 mL of the culture medium.
-
Incubation: Incubate the production cultures on a reciprocal shaker at 30°C.
-
Monitoring: Monitor the production of this compound over time using analytical techniques such as HPLC.
Extraction and Purification
-
Cell Separation: After fermentation, separate the mycelium from the culture broth by centrifugation.
-
Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Chromatography: Purify the crude extract using column chromatography on silica gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., chloroform-methanol) to isolate this compound.
-
Crystallization: Recrystallize the purified this compound from a solvent mixture such as acetone-benzene to obtain pure crystals.
Analytical Methods
-
X-ray Crystallography: Single crystals of this compound are subjected to X-ray diffraction analysis to determine the three-dimensional molecular structure. Data is typically collected on a four-circle diffractometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of this compound.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorbance.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces showdoensis is a complex process involving a dedicated gene cluster. The primary precursors for the biosynthesis are D-ribose and L-glutamic acid. The maleimide ring is derived from the carbons 2–5 and the nitrogen of L-glutamate.
Mechanism of Action and Signaling Pathways
This compound exhibits its biological activity through multiple mechanisms, primarily by acting as a fraudulent nucleotide and inhibiting key cellular processes.
Inhibition of DNA and RNA Synthesis
This compound, due to its structural similarity to uridine, can interfere with nucleic acid synthesis. It is thought to act as a uridine mimic, thereby getting incorporated into growing RNA chains and causing premature termination. Its inhibitory effects are particularly pronounced in rapidly dividing cells, which explains its antitumor activity.
Inhibition of (Na⁺ + K⁺)-ATPase
This compound has been shown to be a potent and selective inhibitor of the (Na⁺ + K⁺)-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The maleimide moiety of this compound is highly reactive towards sulfhydryl groups, and it is proposed that it forms a covalent bond with a cysteine residue in the nucleotide-binding site of the enzyme, leading to irreversible inhibition. This disruption of ion homeostasis can trigger downstream signaling cascades, contributing to the cytotoxic effects of the antibiotic.
Conclusion
This compound remains a molecule of significant interest due to its unusual C-nucleoside structure and potent biological activities. This guide has provided a comprehensive overview of its structural characteristics, methods for its production and analysis, its biosynthetic origins, and its multifaceted mechanism of action. Further research into the precise molecular interactions of this compound with its cellular targets will be crucial for the potential development of novel therapeutic agents based on this unique natural product.
References
Elucidating the Showdomycin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has attracted significant interest due to its potent antibacterial and antitumor activities. Its unique structure, featuring a maleimide ring linked to a ribose sugar via a C-C bond, presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, consolidating current knowledge on the genetic and enzymatic machinery responsible for its formation. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
The this compound Biosynthetic Gene Cluster (sdm)
The genetic blueprint for this compound biosynthesis is located within a dedicated gene cluster, designated as sdm, in the genome of Streptomyces showdoensis ATCC 15227.[1] The cluster spans approximately 12.2 kb and comprises 16 open reading frames (ORFs).[2] Bioinformatic analysis and subsequent experimental validation have assigned putative functions to the enzymes encoded by these genes, as summarized in the table below.
| Gene | Proposed Function | Homology/Domain |
| sdmA | C-glycosynthase | Pseudouridine monophosphate glycosidase family |
| sdmB | Haloacid dehalogenase-like phosphatase | HAD-superfamily phosphatase |
| sdmC | Standalone adenylation (A) domain | Non-ribosomal peptide synthetase (NRPS) |
| sdmD | Standalone peptidyl carrier protein (PCP) | Non-ribosomal peptide synthetase (NRPS) |
| sdmE | Cyclase | |
| sdmF | Oxidoreductase | |
| sdmG | Transglutaminase-like protein | |
| sdmH | Putative racemase/decarboxylase | Glutamate racemase/arylmalonate decarboxylase family |
| sdmI | Hypothetical protein | |
| sdmJ | Hypothetical protein | |
| sdmK | Hypothetical protein | |
| sdmL | Hypothetical protein | |
| sdmM | Hypothetical protein | |
| sdmN | Thioredoxin-like protein | |
| sdmO | Hypothetical protein | |
| sdmP | Putative racemase/decarboxylase | Glutamate racemase/arylmalonate decarboxylase family |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, beginning with primary metabolites and culminating in the formation of the final C-nucleoside structure. The pathway has been largely elucidated through a combination of gene knockout studies, stable isotope feeding experiments, and in vitro enzymatic reconstitution.
Precursor Supply
Stable isotope labeling studies have unequivocally identified the primary precursors of this compound. The maleimide ring is derived from L-glutamic acid or its corresponding α-keto acid, α-ketoglutarate, while the ribosyl moiety originates directly from D-ribose.[1][3][4][5]
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps and intermediates.
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymatic Steps and Mechanisms
The elucidation of the this compound pathway has revealed a fascinating interplay of enzymes, including non-ribosomal peptide synthetase (NRPS) machinery, a C-glycosynthase, and various tailoring enzymes.
-
Initiation and Maleimide Precursor Formation: The biosynthesis is initiated by the cyclase SdmE , which converts L-glutamine into 2-amino-1-pyrroline-5-carboxylate. This intermediate is then recognized and activated by the standalone NRPS adenylation (A) domain, SdmC , and subsequently tethered to the peptidyl carrier protein (PCP), SdmD . The oxidoreductase SdmF is proposed to catalyze the oxidation of the pyrroline ring to a pyrrole, forming the key intermediate, 2-amino-1H-pyrrole-5-carboxylic acid, which serves as the aglycone precursor for the C-glycosylation step.
-
C-C Bond Formation: The pivotal step in this compound biosynthesis is the formation of the C-C glycosidic bond, a reaction catalyzed by the C-glycosynthase SdmA . This enzyme couples the pyrrole-based intermediate with ribose-5-phosphate to form the C-nucleoside scaffold. SdmA belongs to the pseudouridine monophosphate glycosidase family of enzymes.
-
Tailoring and Maturation: Following the C-glycosylation, a series of tailoring reactions occur to yield the final this compound molecule. The haloacid dehalogenase-like enzyme, SdmB , is responsible for the dephosphorylation of the C-nucleoside intermediate. Subsequent non-enzymatic steps, including oxidation, decarboxylation, and deamination, are proposed to complete the formation of the maleimide ring.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular biology and biochemical techniques. Below are generalized protocols for key experiments.
Gene Knockout in Streptomyces showdoensis via CRISPR-Cas9
This protocol provides a framework for the targeted inactivation of genes within the sdm cluster.
Workflow Diagram:
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Detailed Methodology:
-
sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a conserved region of the gene of interest. The sgRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG) recognized by the Cas9 nuclease.
-
Homology Arm Design: Design upstream and downstream homology arms (typically 1-2 kb each) flanking the target gene. These will facilitate homologous recombination for gene replacement.
-
Plasmid Construction: Clone the designed sgRNA and homology arms into a suitable Streptomyces CRISPR-Cas9 vector, such as pCRISPomyces-2. This is typically achieved through Golden Gate assembly or Gibson Assembly.
-
Transformation into E. coli : Transform the assembled plasmid into a suitable E. coli strain (e.g., ET12567/pUZ8002) for plasmid methylation and subsequent conjugation.
-
Intergeneric Conjugation: Grow S. showdoensis and the E. coli donor strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., SFM) to allow for conjugation.
-
Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin for pCRISPomyces-2) to select for S. showdoensis exconjugants that have received the plasmid.
-
Screening for Mutants: Isolate genomic DNA from the exconjugants and perform PCR using primers that flank the target gene to identify mutants that have undergone a double-crossover event, resulting in gene deletion.
-
Verification: Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant.
-
Phenotypic Analysis: Analyze the culture broth of the mutant strain by LC-MS to confirm the loss of this compound production.
In Vitro Enzyme Assays
SdmE (Cyclase) Activity Assay:
-
Principle: The conversion of L-glutamine to 2-amino-1-pyrroline-5-carboxylate can be monitored by ¹H NMR or by coupling the reaction to the SdmC/SdmD-catalyzed loading onto the PCP.
-
Reaction Mixture:
-
Purified SdmE enzyme (10 µM)
-
L-glutamine (5 mM)
-
Tris buffer (pH 8.0)
-
-
Procedure: Incubate the reaction mixture at 30°C. For NMR analysis, quench the reaction at different time points and analyze the formation of the product. For the coupled assay, include SdmC, SdmD, ATP, and a phosphopantetheinyl transferase.
SdmA (C-glycosynthase) Activity Assay:
-
Principle: The formation of the C-glycosidic bond between the pyrrole intermediate and ribose-5-phosphate can be monitored by HPLC or LC-MS.
-
Reaction Mixture:
-
Purified SdmA enzyme
-
2-amino-1H-pyrrole-5-carboxylic acid (synthetically or enzymatically generated)
-
Ribose-5-phosphate
-
Appropriate buffer (e.g., Tris-HCl, pH 7.5)
-
-
Procedure: Incubate the reaction components and monitor the formation of the C-nucleoside product over time by injecting aliquots onto an HPLC or LC-MS system.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided significant insights into the enzymatic logic underlying the formation of C-nucleoside antibiotics. The identification and characterization of the sdm gene cluster have unveiled a unique combination of NRPS machinery and a specialized C-glycosynthase. This knowledge opens up exciting avenues for future research, including:
-
Enzyme Engineering: The detailed understanding of the functions of the Sdm enzymes, particularly the C-glycosynthase SdmA, provides a platform for protein engineering to create novel C-nucleoside analogs with potentially improved therapeutic properties.
-
Combinatorial Biosynthesis: The modular nature of the biosynthetic pathway could be exploited through combinatorial biosynthesis approaches to generate a library of this compound derivatives.
-
Heterologous Expression: The entire sdm gene cluster could be expressed in a heterologous host to facilitate the production of this compound and its engineered derivatives.
Continued research into the intricate mechanisms of the this compound biosynthetic pathway will undoubtedly contribute to the broader field of natural product biosynthesis and aid in the development of new and effective therapeutic agents.
References
- 1. Discovery of the this compound Gene Cluster from Streptomyces showdoensis ATCC 15227 Yields Insight into the Biosynthetic Logic of C-Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Nucleoside antibiotics. Biosynthesis of the maleimide nucleoside antibiotic, this compound, by Streptomyces showdoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Showdomycin's Antitumor Mechanism: A Technical Guide for Researchers
An In-depth Examination of the Biochemical and Cellular Processes Underlying the Antineoplastic Activity of a Unique C-Nucleoside Antibiotic.
Introduction
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest for its potent antitumor and antimicrobial properties.[1] First identified in the 1960s, its unique chemical structure, featuring a maleimide ring linked to a ribose sugar, distinguishes it from typical N-glycosidic nucleosides and is central to its biological activity.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy as an antitumor agent, designed for researchers, scientists, and professionals in drug development. We will delve into its primary modes of action, including the inhibition of essential metabolic enzymes and its impact on cellular signaling pathways, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism of Action: A Dual Threat to Cancer Cells
This compound's antitumor activity stems from a two-pronged attack on cancer cell proliferation and survival: functioning as a metabolic antagonist and as a potent alkylating agent.
Metabolic Antagonism: Mimicry and Macromolecular Synthesis Inhibition
Structurally similar to uridine and pseudouridine, this compound acts as a uridine mimic, thereby interfering with nucleic acid synthesis.[1][3] This mimicry allows it to be recognized by enzymes involved in nucleotide metabolism, leading to the disruption of DNA and RNA synthesis, processes that are particularly active in rapidly dividing cancer cells.[1][3] Early studies in Escherichia coli demonstrated that this compound preferentially inhibits DNA synthesis at lower concentrations, with a parallel decrease in the synthesis of deoxycytidine and deoxythymidine phosphates.[4] This inhibitory action on nucleic acid synthesis is a cornerstone of its cytotoxic effect against tumor cells.[5]
Alkylation of Key Enzymes via the Maleimide Moiety
The maleimide ring of this compound is a reactive electrophile that readily undergoes Michael addition with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][6] This irreversible reaction, a form of alkylation, leads to the inactivation of numerous essential enzymes, contributing significantly to its cytotoxic effects.[1] This reactivity with sulfhydryl groups is a key feature that distinguishes this compound from many other nucleoside analogs.[6]
Key Enzymatic Targets of this compound
This compound's alkylating property allows it to inhibit a range of enzymes critical for cancer cell metabolism and survival.
Table 1: Summary of Key Enzymes Inhibited by this compound
| Enzyme Target | Function | Type of Inhibition | Quantitative Data | References |
| Uridine-5'-monophosphokinase (UMP Kinase) | Phosphorylates UMP to UDP, a precursor for RNA synthesis. | Not specified | Inhibition observed in Ehrlich ascites cell preparations. | [5] |
| Uridine Phosphorylase | Catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. | Not specified | Inhibition observed in Ehrlich ascites cell preparations. | [5] |
| Thymidylate Synthetase | Catalyzes the methylation of dUMP to dTMP, a crucial step in de novo DNA synthesis. | Irreversible, likely via alkylation of a sulfhydryl group at the active site. | Inhibition demonstrated. | [1][7] |
| (Na+ + K+)-ATPase | Maintains ion gradients across the cell membrane, essential for various cellular processes. | Irreversible, nucleotide-site-directed. | Rate constant of inhibition: ~11.01 M⁻¹min⁻¹. | [8][9] |
| UDP-glucose Dehydrogenase | Involved in the synthesis of glucuronic acid, a component of the extracellular matrix. | Uncompetitive with respect to UDP-glucose. | Strong inhibition observed. | [5] |
Impact on Cellular Signaling Pathways
While direct studies on this compound's effect on specific oncogenic signaling pathways are limited, its known mechanisms of action suggest potential intersections with critical cancer-related cascades.
Potential for Induction of Oxidative Stress and JNK Pathway Activation
The reaction of this compound's maleimide ring with intracellular thiols, such as glutathione (GSH), can lead to the depletion of the cellular antioxidant pool.[10][11] This can induce a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS). Elevated ROS levels are known to activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can, in turn, trigger apoptosis.[8][12]
Inference on PI3K/Akt and MAPK/ERK Pathways
Given that this compound inhibits key enzymes in nucleotide metabolism and can induce cellular stress, it is plausible that it indirectly affects survival and proliferation pathways like PI3K/Akt and MAPK/ERK. These pathways are central regulators of cell growth, and their dysregulation is a hallmark of cancer.[2][13] However, direct experimental evidence of this compound's impact on the phosphorylation status of key components of these pathways, such as Akt and ERK, is currently lacking in the available literature.
Antitumor Activity: In Vitro and In Vivo Evidence
This compound has demonstrated cytotoxic activity against various cancer cell lines and antitumor effects in preclinical animal models.
Table 2: Summary of this compound's Antitumor Activity
| Cancer Model | Assay Type | Results | References |
| L1210 Murine Leukemia | In Vitro Cytotoxicity | This compound analogues are cytotoxic. Specific IC50 for this compound not reported. | [14] |
| HeLa (Cervical Cancer) | In Vitro Activity | Active against cultured HeLa cells. | [5][15] |
| Ehrlich Ascites Carcinoma | In Vivo (Murine Model) | Demonstrates antitumor activity. Specific quantitative data on tumor growth inhibition or survival not consistently reported. | [5][16] |
| Sarcoma 180 | In Vivo (Murine Model) | Demonstrates antitumor activity. Specific quantitative data on tumor growth inhibition or survival not consistently reported. | [5][17] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the antitumor activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO or water)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[19]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[18][19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a negative control (medium only). Incubate the plate for 48 to 72 hours.[18][19]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[18][19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Western Blot Analysis of Signaling Pathway Modulation
This protocol describes how to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[21]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[21][22]
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Conclusion and Future Directions
This compound presents a compelling profile as an antitumor agent, primarily through its dual action as a metabolic inhibitor and an alkylating agent that targets critical cellular enzymes. Its unique structure and reactivity offer a distinct mechanism of action compared to other nucleoside analogs. While its efficacy has been demonstrated in several cancer models, a more detailed quantitative understanding of its potency (IC50 values) against a broader range of cancer cell lines and its specific inhibitory constants (Ki) for key enzymatic targets is needed.
Future research should focus on elucidating the precise signaling pathways modulated by this compound. Investigating its direct effects on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways will provide a more complete picture of its cellular impact. Furthermore, exploring the mechanisms of this compound-induced ROS generation and its interplay with stress-activated pathways like JNK could reveal novel therapeutic strategies. A thorough understanding of these molecular details will be crucial for the potential clinical development of this compound or its analogs as effective anticancer agents.
References
- 1. scispace.com [scispace.com]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Rhodomycin A, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of thymidylate synthetase by this compound and its 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its reactive moiety, maleimide. A comparison in selective toxicity and mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maduramicin induces apoptosis through ROS-PP5-JNK pathway in skeletal myoblast cells and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 14. This compound analogues: synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hh.um.es [hh.um.es]
- 16. This compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Showdomycin: A Technical Guide to its Antimicrobial and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has demonstrated significant antimicrobial and antibacterial activity against a broad spectrum of pathogens.[1][2][3] This technical guide provides an in-depth overview of the core antimicrobial properties of this compound, including its mechanisms of action, and available quantitative data on its efficacy. Detailed experimental protocols for assessing its antimicrobial activity are also provided. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound (2-β-D-ribofuranosylmaleimide) is a unique nucleoside antibiotic first discovered in the 1960s.[1] Its structure, featuring a maleimide ring linked to a ribose sugar, distinguishes it from other nucleoside antibiotics and is key to its biological activity.[1] Preclinical studies have highlighted its potential as both an antitumor and an antimicrobial agent, showing effectiveness against certain antibiotic-resistant pathogens.[1] This guide focuses on its antimicrobial and antibacterial attributes.
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-faceted approach, primarily targeting essential cellular processes.
Uridine Mimicry and Interference with Nucleic Acid Synthesis
As a structural analog of uridine and pseudouridine, this compound can act as a uridine mimic.[1] This allows it to interfere with RNA synthesis by delaying RNA extension, a mechanism that is particularly effective against rapidly dividing cells.[1]
Inhibition of Thiol-Containing Enzymes
The maleimide moiety of this compound is a reactive electrophile that can readily form covalent bonds with sulfhydryl groups (-SH) of cysteine residues in proteins.[1] This makes it a potent inhibitor of various essential enzymes that rely on thiol groups for their catalytic activity, thereby disrupting critical metabolic pathways.[1]
Disruption of Bacterial Cell Wall Synthesis
A key antibacterial mechanism of this compound, particularly against Staphylococcus aureus, is the inhibition of enzymes crucial for peptidoglycan biosynthesis. It has been shown to inhibit MurA1 and MurA2, enzymes that catalyze the first committed step in cell wall synthesis.[4][5] This targeted inhibition weakens the bacterial cell wall, leading to cell lysis and death.
A simplified representation of this compound's primary mechanisms of action is depicted below.
Antimicrobial Spectrum and Efficacy
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Reported Activity |
| Streptococcus hemolyticus | Gram-positive | High in vitro reactivity[3] |
| Streptococcus pyogenes | Gram-positive | Inhibits growth[1] |
| Staphylococcus aureus | Gram-positive | Susceptible[4][5] |
| Bacillus subtilis | Gram-positive | Mentioned as a test organism[2] |
| Escherichia coli | Gram-negative | Mentioned as a test organism[6] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Reported Activity |
| Various Fungi | Inhibits growth[1] |
Note: Specific MIC values are not consistently reported in the literature and require further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the standardized microorganism suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound in which there is no visible growth (or a significant reduction in turbidity compared to the growth control). This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.
-
The workflow for a typical broth microdilution experiment is illustrated below.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks
-
This compound solution of a known concentration
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under aseptic conditions.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to this compound.
-
MurA Enzyme Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on the MurA enzyme.
Materials:
-
Purified MurA enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
This compound solution at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microtiter plate, combine the assay buffer, purified MurA enzyme, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrates UNAG and PEP.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
-
Detection:
-
Stop the reaction and add malachite green reagent to detect the amount of inorganic phosphate released during the enzymatic reaction.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Conclusion
This compound is a promising antimicrobial agent with a unique chemical structure and multiple mechanisms of action. Its ability to interfere with nucleic acid synthesis, inhibit essential enzymes, and disrupt bacterial cell wall formation makes it a compelling candidate for further investigation, particularly in the context of rising antimicrobial resistance. While its broad-spectrum activity has been qualitatively established, a significant need exists for comprehensive quantitative data, especially a detailed profile of its Minimum Inhibitory Concentrations against a wide range of clinically relevant pathogens. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and expand upon our current understanding of this compound's antimicrobial potential. Further studies are warranted to fully elucidate its therapeutic prospects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, A NEW ANTIBIOTIC FROM A STREPTOMYCES SP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. DSpace [kops.uni-konstanz.de]
- 5. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Showdomycin: A Technical Guide to its Function as a Sulfhydryl-Reactive Agent in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, exhibits potent antimicrobial and antitumor properties. Its biological activity is primarily attributed to the high reactivity of its maleimide moiety towards sulfhydryl groups, leading to the covalent modification and inactivation of key cellular enzymes. This technical guide provides an in-depth analysis of this compound's role as a sulfhydryl-reactive agent, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its impact on critical biochemical pathways.
Introduction
This compound (3-β-D-ribofuranosylmaleimide) is a unique natural product characterized by a C-glycosidic bond linking the ribose sugar to a maleimide ring.[1] This maleimide structure confers a strong electrophilic character, making this compound a potent Michael acceptor that readily reacts with nucleophilic sulfhydryl groups found in cysteine residues of proteins and low-molecular-weight thiols like glutathione.[2] This reactivity is the cornerstone of its mechanism of action, leading to the irreversible inhibition of a variety of enzymes and disruption of cellular homeostasis.[3] This guide explores the biochemical implications of this compound's sulfhydryl reactivity, providing a comprehensive resource for researchers in drug discovery and chemical biology.
Quantitative Data on this compound Activity
The biological effects of this compound have been quantified across various experimental systems. The following tables summarize key data regarding its enzyme inhibition and cytotoxic and antimicrobial activities.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Organism/Tissue | Inhibition Type | Rate Constant (k) / IC₅₀ | Reference(s) |
| (Na⁺ + K⁺)-ATPase | Rat brain | Irreversible | 11.01 M⁻¹min⁻¹ | [3] |
| MurA1 | Staphylococcus aureus | Covalent | Not specified | [4] |
| MurA2 | Staphylococcus aureus | Covalent | Not specified | [4] |
Note: Specific Kᵢ values for this compound inhibition of MurA enzymes were not found in the surveyed literature.
Table 2: Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Cell Type | Incubation Time | IC₅₀ (µg/mL) | Reference(s) |
| L1210 | Murine leukemia | Not specified | Not specified | [5] |
| P388 | Murine leukemia | Not specified | Not specified | [5] |
| HeLa | Human cervical cancer | Not specified | Not specified | [6] |
| Ehrlich Ascites Carcinoma | Mouse tumor cells | Not specified | Not specified | [6] |
Note: While multiple sources mention cytotoxicity against these cell lines, specific IC₅₀ values under defined conditions were not consistently available in the initial search results.
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Not specified | [4] |
| Gram-positive bacteria | Broad-spectrum activity | [6] |
| Gram-negative bacteria | Broad-spectrum activity | [6] |
Note: Specific MIC values for a range of bacterial species were not detailed in the initial search results, though its broad-spectrum activity is noted.
Core Mechanisms of Action
This compound's primary mechanism of action is the alkylation of sulfhydryl groups on proteins and other cellular thiols. This covalent modification leads to a cascade of downstream effects, including enzyme inhibition and the disruption of critical cellular pathways.
Reaction with Sulfhydryl Groups
The maleimide ring of this compound acts as a Michael acceptor, undergoing nucleophilic addition from the thiolate anion of cysteine residues. This forms a stable, irreversible thioether bond, effectively inactivating the protein.
Figure 1: Reaction of this compound with a protein sulfhydryl group.
Inhibition of Key Enzymes
This compound's indiscriminate reactivity with sulfhydryl groups leads to the inhibition of numerous enzymes that are crucial for cellular function.
-
(Na⁺ + K⁺)-ATPase: this compound irreversibly inhibits this essential ion pump by reacting with sulfhydryl groups at the nucleotide-binding site.[3]
-
MurA1 and MurA2: These enzymes are critical for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of MurA1 and MurA2 by this compound disrupts cell wall synthesis, leading to bacterial cell death.[4][]
Impact on Cellular Signaling Pathways
By modifying key proteins, this compound can perturb multiple signaling pathways, contributing to its cytotoxic and antimicrobial effects.
Disruption of Bacterial Cell Wall Synthesis
This compound's inhibition of MurA enzymes directly impacts the initial stages of peptidoglycan synthesis in bacteria.
Figure 2: Inhibition of Bacterial Cell Wall Synthesis by this compound.
Interference with Nucleotide Metabolism
This compound has been reported to inhibit DNA and RNA polymerases, suggesting an impact on nucleotide metabolism.[6] While the precise molecular interactions are not fully elucidated in the provided search results, a general pathway can be conceptualized.
Figure 3: Postulated Inhibition of Nucleotide Synthesis by this compound.
Induction of Oxidative Stress
The reaction of this compound with intracellular thiols, particularly glutathione, can deplete the cell's antioxidant reserves, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
Figure 4: this compound-Induced Reactive Oxygen Species (ROS) Generation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods to determine the MIC of this compound against a bacterial strain.[8][9]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile saline or PBS
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of the 96-well plate. Typically, 100 µL of medium is added to each well, and then 100 µL of the this compound solution is added to the first well and serially diluted.
-
Leave a column of wells with only growth medium as a positive control for bacterial growth and another column with medium only as a negative control (blank).
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Enzyme Inhibition Assay for (Na⁺ + K⁺)-ATPase
This protocol is a generalized procedure for measuring the inhibition of (Na⁺ + K⁺)-ATPase activity by this compound.[10][11]
Materials:
-
Purified (Na⁺ + K⁺)-ATPase enzyme preparation
-
Assay buffer (e.g., 50 mM Imidazole, pH 7.2, 130 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 1 mM EGTA)
-
ATP solution
-
This compound solutions at various concentrations
-
Reagents for detecting inorganic phosphate (Pi) release (e.g., Malachite Green-based reagent)
-
96-well microtiter plate
-
Incubator and plate reader
Procedure:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add different concentrations of this compound to the respective wells. Include control wells with no inhibitor.
-
Add the purified (Na⁺ + K⁺)-ATPase enzyme to all wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a saturating concentration of ATP to all wells.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Calculate the rate of ATP hydrolysis (Pi released per unit time) for each this compound concentration and determine the IC₅₀ value or the rate constant of inhibition.
Chemical Proteomics Workflow for Target Identification
This protocol outlines a general workflow for identifying the protein targets of this compound using a chemical proteomics approach.[12][13][14]
Figure 5: Experimental Workflow for this compound Target Identification.
Procedure:
-
Probe Synthesis: Synthesize a this compound analog containing a bio-orthogonal handle (e.g., an alkyne or azide group) that does not interfere with its sulfhydryl reactivity.
-
Cellular Labeling: Treat live cells or cell lysates with the this compound probe. A control group should be treated with a vehicle (e.g., DMSO).
-
Click Chemistry: After incubation, lyse the cells (if treated live) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide or biotin-alkyne) to the this compound probe that is now covalently bound to its protein targets.
-
Affinity Enrichment: Use streptavidin-coated beads to pull down the biotin-labeled protein-probe complexes.
-
On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were significantly enriched in the this compound probe-treated sample compared to the control. These proteins represent the potential targets of this compound.
Conclusion
This compound's potent biological activity is unequivocally linked to its function as a sulfhydryl-reactive agent. The maleimide moiety enables covalent modification of a wide range of cellular proteins, leading to enzyme inhibition and the disruption of essential pathways such as bacterial cell wall synthesis and nucleotide metabolism. This technical guide provides a consolidated resource of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols. Further research is warranted to elucidate the specific kinetic parameters of its interactions with various enzymatic targets and to fully map the signaling cascades it perturbs. Such knowledge will be invaluable for the future development of this compound and its analogs as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Pyrrole Intermediate Which Undergoes C-Glycosidation and Autoxidation to Yield the Final Product in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Kinetic characterization of Na,K-ATPase inhibition by Eosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Maleimide Ring of Showdomycin: A Technical Deep Dive into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest in the scientific community for its potent antitumor and antimicrobial properties.[1] At the heart of its biological activity lies the maleimide ring, a reactive moiety that confers upon this compound its ability to covalently interact with a multitude of cellular targets. This technical guide provides an in-depth exploration of the maleimide ring's pivotal role in the biological activity of this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into its mechanism of action, covalent inhibition of key enzymes, impact on cellular pathways, and the experimental methodologies used to elucidate these functions.
The Maleimide Ring: A Potent Electrophile
The maleimide ring is an α,β-unsaturated carbonyl compound, making it a powerful Michael acceptor. This electrophilic nature allows it to readily react with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.[2] This covalent modification is the primary mechanism by which this compound exerts its biological effects, leading to the irreversible inhibition of target proteins and disruption of critical cellular processes.
Covalent Inhibition of Key Cellular Enzymes
The reactivity of the maleimide ring enables this compound to target and inhibit a range of essential enzymes through covalent modification. This irreversible inhibition disrupts vital metabolic and signaling pathways, contributing to the compound's cytotoxic and antimicrobial activities.
Inhibition of MurA1 and MurA2
MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound has been shown to inhibit MurA1 and MurA2, thereby disrupting cell wall synthesis and exhibiting antibacterial activity. The maleimide ring of this compound forms a covalent bond with a cysteine residue in the active site of the MurA enzyme.
Inhibition of (Na+ + K+)-ATPase
This compound has been demonstrated to be a potent and irreversible inhibitor of the (Na+ + K+)-ATPase, also known as the sodium-potassium pump.[3][4] This enzyme is vital for maintaining the electrochemical gradients across the cell membrane. This compound's maleimide ring reacts with sulfhydryl groups at the nucleotide-binding site of the enzyme, leading to its inactivation.[3][4] This inhibition disrupts ion homeostasis, ultimately contributing to cell death. The inhibition follows a bimolecular reaction with a second-order rate constant of approximately 11.0 M⁻¹min⁻¹.[3][4]
Inhibition of Other Key Enzymes
This compound's reactive maleimide ring also targets other enzymes crucial for cellular function, including:
-
Thymidylate Synthetase: This enzyme is involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[5]
-
Uridine Phosphorylase: This enzyme plays a role in pyrimidine metabolism.[6]
The inhibition of these enzymes further contributes to the disruption of nucleic acid synthesis and overall cellular metabolism.
Quantitative Analysis of this compound's Biological Activity
The potency of this compound's inhibitory and cytotoxic effects is quantified by its half-maximal inhibitory concentration (IC50) and other kinetic parameters. The following tables summarize key quantitative data from various studies.
| Target Enzyme | Organism/Cell Line | Kinetic Parameter | Value | Reference(s) |
| (Na+ + K+)-ATPase | Rat Brain | Second-order rate constant | ~11.0 M⁻¹min⁻¹ | [3][4] |
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| L1210 | Mouse Lymphocytic Leukemia | 0.5 | [2] |
| HeLa | Human Cervical Cancer | Not Specified | |
| Ehrlich Ascites Carcinoma | Mouse Ascites Tumor | Not Specified | [7] |
Impact on Cellular Signaling Pathways
The covalent modification of proteins by this compound's maleimide ring has profound effects on cellular signaling pathways, particularly those involved in cell survival, proliferation, and metabolism.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. While direct covalent modification of components of this pathway by this compound has not been definitively established, the downstream effects of this compound's activity, such as the induction of apoptosis, suggest a potential interplay. The disruption of cellular homeostasis and energy balance caused by the inhibition of key enzymes like (Na+ + K+)-ATPase can indirectly impact the activity of this critical signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and its reactive moiety, maleimide. A comparison in selective toxicity and mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of thymidylate synthetase by this compound and its 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Showdomycin's Interference with Nucleic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Showdomycin, a C-nucleoside antibiotic produced by Streptomyces showdoensis, exhibits potent antitumor and antimicrobial properties. Its mechanism of action is multifaceted, primarily centered on the inhibition of RNA and DNA synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory effects, detailed experimental protocols for assessing its activity, and a summary of quantitative data. The structural similarity of this compound to uridine and pseudouridine allows it to act as a metabolic antagonist, while its reactive maleimide moiety enables it to function as a potent alkylating agent of sulfhydryl groups on key enzymes involved in nucleotide metabolism and nucleic acid synthesis.
Core Mechanism of Action
This compound's biological activity stems from a dual-pronged attack on cellular machinery: competitive inhibition due to structural mimicry and covalent modification of essential enzymes.
-
Nucleoside Mimicry: Structurally, this compound resembles the nucleosides uridine and pseudouridine. This likeness allows it to be recognized and transported into cells via nucleoside transport systems. Once inside, it can interfere with enzymatic pathways that utilize uridine or its derivatives.
-
Sulfhydryl Reactivity: The maleimide ring of this compound is a reactive electrophile that readily undergoes Michael addition with nucleophilic sulfhydryl groups (-SH) present in the cysteine residues of various enzymes. This irreversible alkylation leads to the inactivation of these enzymes, disrupting critical metabolic pathways.
The inhibitory effects of this compound can be reversed by the addition of nucleosides, which compete for uptake and enzymatic binding sites, and by sulfhydryl compounds like L-cysteine, which can react with this compound, thereby sparing essential enzymes.[1][2]
Inhibition of RNA Synthesis
This compound effectively curtails RNA synthesis through several mechanisms:
-
Inhibition of RNA Polymerase: As a uridine mimic, this compound and its derivatives can interfere with the action of DNA-dependent RNA polymerase, leading to a delay in RNA chain extension.[3]
-
Depletion of Uridine Triphosphate (UTP) Pools: this compound inhibits key enzymes in the pyrimidine salvage pathway, which is crucial for maintaining the cellular pool of UTP, a necessary precursor for RNA synthesis.
-
Uridine Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. This compound has been shown to inhibit this enzyme.
-
Uridine-5'-monophosphokinase (UMP Kinase): This enzyme is responsible for the phosphorylation of UMP to UDP. Inhibition of UMP kinase by this compound disrupts the synthesis of UTP.
-
Inhibition of DNA Synthesis
The inhibitory effect of this compound on DNA synthesis is also a critical component of its cytotoxic action. This is achieved through:
-
Inhibition of DNA Polymerase: this compound has been reported to directly inhibit DNA polymerase, thereby halting the replication process.[3]
-
Disruption of Deoxyribonucleotide Synthesis: By inhibiting enzymes in the pyrimidine metabolic pathway, this compound can indirectly limit the supply of deoxyribonucleotides required for DNA synthesis. For instance, inhibition of enzymes upstream of deoxyuridine monophosphate (dUMP) synthesis will ultimately affect the production of deoxythymidine triphosphate (dTTP).
Quantitative Inhibition Data
While specific IC50 values for the direct inhibition of RNA and DNA synthesis are not extensively reported in the literature, the inhibitory concentrations for related enzymatic activities and cellular growth provide insight into its potency.
| Target Enzyme/Process | Organism/System | Inhibitor | IC50 / Inhibition Concentration | Reference |
| (Na+ + K+)-ATPase | Rat Brain | This compound | Irreversible inhibition with a rate constant of ~11.0 M⁻¹min⁻¹ | [4] |
| Growth of E. coli | Escherichia coli | This compound | MIC (Minimum Inhibitory Concentration) is strain-dependent | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound's activity.
Figure 1: Mechanism of this compound Action
Figure 2: Workflow for Radiolabeled Precursor Incorporation Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Showdomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest in the scientific community due to its potent antitumor and antibiotic properties. Its unique structure, featuring a maleimide aglycone linked to a ribofuranose sugar via a stable carbon-carbon bond, presents a formidable challenge for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the seminal chemical syntheses of this compound, focusing on detailed experimental protocols, quantitative data, and logical workflows.
Introduction to Synthetic Strategies
The total synthesis of this compound has been approached through various strategies, each with its own set of advantages and challenges. A predominant theme in these syntheses is the construction of the C-glycosidic bond and the subsequent formation and elaboration of the maleimide ring. One of the most notable and well-documented approaches is the multi-stage synthesis that begins with a protected ribofuranosyl derivative and builds the maleimide heterocycle onto it.
A Key Six-Stage Synthesis Pathway
A widely recognized and effective total synthesis of this compound proceeds through a six-stage pathway, commencing from the readily available D-ribose. This strategic approach focuses on the initial preparation of a protected ribofuranosyl alkyne, which serves as a crucial building block for the subsequent construction of the maleimide ring.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow of a key six-stage chemical synthesis of this compound.
Detailed Experimental Protocols and Data
This section provides a detailed breakdown of the experimental procedures for each key step in the synthesis of this compound, along with the corresponding quantitative data.
Stage 1: Synthesis of 2,3,5-Tri-O-benzyl-β-D-ribofuranosylethyne
The synthesis begins with the protection of the hydroxyl groups of D-ribose as benzyl ethers, followed by the introduction of an ethynyl group at the anomeric carbon. This multi-step process is crucial for preventing unwanted side reactions in subsequent steps.
Experimental Protocol:
Detailed procedures for the multi-step conversion of D-ribose to 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne are described in the literature and involve standard protection and alkynylation methodologies.
| Product | Starting Material | Overall Yield (%) | Key Spectroscopic Data |
| 2,3,5-Tri-O-benzyl-β-D-ribofuranosylethyne | D-Ribose | ~8% | Data available in referenced literature. |
Stage 2: Dimethoxycarbonylation
The terminal alkyne of the protected ribofuranosyl derivative undergoes dimethoxycarbonylation to introduce the two ester functionalities required for the maleimide ring.
Experimental Protocol:
A solution of 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne in a suitable solvent is treated with a palladium catalyst and carbon monoxide in the presence of methanol. The reaction mixture is heated under pressure until the starting material is consumed. The product, dimethyl (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)maleate, is then purified by chromatography.
| Product | Starting Material | Yield (%) | Key Spectroscopic Data |
| Dimethyl (2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleate | 2,3,5-Tri-O-benzyl-β-D-ribofuranosylethyne | Not explicitly stated in abstract | Data available in referenced literature. |
Stage 3: Formation of the Maleic Anhydride
The diester is saponified to the corresponding dicarboxylic acid, which is then dehydrated to form the cyclic maleic anhydride.
Experimental Protocol:
The dimethyl ester is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent. After acidification, the resulting dicarboxylic acid is isolated. The diacid is then treated with a dehydrating agent, such as acetic anhydride, at elevated temperature to yield the crystalline (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)maleic anhydride.
| Product | Starting Material | Yield (%) | Key Spectroscopic Data |
| (2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleic Anhydride | Dimethyl (2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleate | Not explicitly stated in abstract | Data available in referenced literature. |
Stage 4: Ammonolysis and Ring Closure to the Maleimide
The maleic anhydride is treated with ammonia, which opens the anhydride ring to form an amide-acid intermediate. Subsequent heating induces cyclization to the desired maleimide.
Experimental Protocol:
The maleic anhydride is dissolved in an appropriate solvent and treated with a solution of ammonia. The reaction mixture is stirred at room temperature to facilitate the formation of the amic acid. The solvent is then removed, and the residue is heated to induce cyclization, affording the crystalline N-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)maleimide.
| Product | Starting Material | Yield (%) | Key Spectroscopic Data |
| N-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleimide | (2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleic Anhydride | Not explicitly stated in abstract | Data available in referenced literature. |
Stage 5 & 6: Debenzylation to Afford this compound
The final step involves the removal of the benzyl protecting groups from the ribose moiety to yield the natural product, this compound. This is a critical step that requires careful selection of reagents to avoid degradation of the sensitive maleimide ring.
Experimental Protocol:
The protected this compound derivative is dissolved in a dry, inert solvent such as dichloromethane and cooled to a low temperature (e.g., -78 °C). A solution of boron trichloride in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified to yield this compound.
| Product | Starting Material | Yield (%) | Key Spectroscopic Data |
| This compound | N-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleimide | Not explicitly stated in abstract | Data available in referenced literature. |
Overall Yield: The overall yield for this six-stage synthesis from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne is reported to be approximately 23%.
Signaling Pathways and Logical Relationships
The logic of the synthetic pathway is dictated by the need to construct the complex C-nucleoside architecture. The use of protecting groups is a central theme, allowing for the selective manipulation of different functional groups throughout the synthesis.
Caption: Logical flow of the this compound synthesis strategy.
Conclusion
The chemical synthesis of this compound remains a significant achievement in organic chemistry, showcasing elegant strategies for the construction of complex natural products. The multi-stage synthesis detailed in this guide provides a robust and reproducible route to this important C-nucleoside. Further research in this area may focus on developing more convergent and stereoselective methods to improve the overall efficiency of the synthesis, paving the way for the development of novel this compound analogs with enhanced therapeutic potential.
Methodological & Application
Showdomycin In Vitro Enzyme Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest due to its broad-spectrum antimicrobial and antitumor activities. Its mechanism of action is largely attributed to the alkylating property of its maleimide ring, which covalently modifies sulfhydryl groups on target proteins, leading to enzyme inhibition. This document provides detailed application notes and a protocol for an in vitro enzyme inhibition assay to characterize the inhibitory effects of this compound on key cellular enzymes.
Introduction
This compound's structural similarity to uridine allows it to enter cells via nucleoside transport mechanisms. Once inside, the electrophilic maleimide moiety reacts with nucleophilic residues, particularly cysteine, in the active sites of various enzymes, leading to their irreversible inhibition. Understanding the specific enzyme targets and the kinetics of their inhibition is crucial for the development of this compound and its analogs as therapeutic agents. These protocols are designed to provide a framework for assessing the inhibitory potential of this compound against a purified enzyme.
Known Enzyme Targets of this compound
Several enzymes have been identified as targets for this compound. The primary mechanism of inhibition is believed to be the covalent modification of essential sulfhydryl groups within the enzyme's active site.
| Target Enzyme | Biological Process | Reference |
| UDP-glucose Dehydrogenase | Carbohydrate metabolism | [1] |
| MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) | Bacterial cell wall biosynthesis | [2] |
| Uridine Phosphorylase | Nucleoside metabolism | [1] |
| Uridine-5'-monophosphokinase | Nucleotide synthesis | [1] |
| (Na+ + K+)-ATPase | Ion transport | [3] |
| Poly(ADP-Rib) polymerase | DNA repair and signaling | [4] |
Note: Specific IC50 values for this compound against these enzymes are not consistently reported in the literature and should be determined empirically using the protocols outlined below.
Experimental Protocol: UDP-glucose Dehydrogenase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on UDP-glucose dehydrogenase (UGDH). UGDH catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. The activity of the enzyme is monitored by measuring the increase in absorbance at 340 nm, corresponding to the formation of NADH.
Materials and Reagents:
-
Purified UDP-glucose Dehydrogenase (from a commercial source or purified in-house)
-
This compound
-
UDP-glucose (substrate)
-
Nicotinamide adenine dinucleotide (NAD+) (cofactor)
-
Tris-HCl buffer (or other suitable buffer, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M Tris-HCl buffer stock solution, pH 8.0.
-
Prepare a 100 mM stock solution of NAD+ in deionized water.
-
Prepare a 100 mM stock solution of UDP-glucose in deionized water.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer.
-
-
Assay Setup:
-
The final reaction volume is 200 µL.
-
Prepare a reaction mixture containing the following components in each well of a 96-well plate:
-
Tris-HCl buffer (final concentration 50 mM)
-
NAD+ (final concentration 2 mM)
-
Varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO without this compound).
-
Purified UDP-glucose Dehydrogenase (a predetermined optimal concentration).
-
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at room temperature to allow for potential covalent modification.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding UDP-glucose (final concentration to be optimized, e.g., 5 mM).
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each this compound concentration.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualization of Experimental Workflow and Mechanism
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for the in vitro inhibition assay of UDP-glucose dehydrogenase by this compound.
Proposed Mechanism of this compound Inhibition
References
- 1. Uridine Diphosphate Glucose Pyrophosphorylase (UGP) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. mobitec.com [mobitec.com]
- 3. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. A continuous spectrophotometric assay for pyrimidine-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Showdomycin as a Chemical Probe for Enzyme Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Its unique structure, featuring a maleimide group, makes it a potent electrophile that can covalently modify nucleophilic residues, particularly cysteine, in enzymes.[1][2] This reactivity has established this compound as a valuable chemical probe for identifying and characterizing enzyme function and for activity-based protein profiling (ABPP). These notes provide detailed protocols for utilizing this compound and its derivatives to study enzyme inhibition and to identify novel enzyme targets.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of enzymes through covalent modification. The maleimide ring of this compound is highly reactive towards sulfhydryl groups of cysteine residues within the active sites of susceptible enzymes.[1][3] This targeted alkylation leads to a loss of enzyme function.
Key Enzyme Targets
This compound has been demonstrated to inhibit a range of enzymes, with two prominent examples being UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) in bacteria and the Na+/K+-ATPase in mammalian cells.
-
MurA1 and MurA2: These enzymes are critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] Inhibition of MurA1 and MurA2 by this compound disrupts cell wall synthesis, leading to bacterial cell death.[4]
-
(Na+ + K+)-ATPase: This enzyme is a vital ion pump in animal cells, responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[3] this compound inhibits this enzyme by reacting with sulfhydryl groups at the nucleotide-binding site.[3]
Quantitative Data on this compound-Enzyme Interactions
| Enzyme Target | Organism | Inhibition Type | Kinetic Parameter | Value | Reference(s) |
| (Na+ + K+)-ATPase | Rat brain | Irreversible | Bimolecular rate constant | ~11.0 M⁻¹min⁻¹ | [3] |
Note: The lack of specific IC50 values for MurA enzymes may be due to the irreversible nature of the inhibition, where a rate constant of inactivation is a more appropriate measure of inhibitory potency. For comparison, the well-known MurA inhibitor, fosfomycin, has a reported IC50 of 8.8 μM against E. coli MurA.[5]
Experimental Protocols
Protocol 1: MurA Enzyme Inhibition Assay
This protocol is adapted from colorimetric assays used to measure the activity of MurA inhibitors.[6]
Objective: To determine the inhibitory effect of this compound on MurA activity.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve UNAG and PEP in Assay Buffer to desired stock concentrations.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add 2 µL of varying concentrations of this compound or vehicle control (DMSO) to wells.
-
Add 23 µL of MurA enzyme solution (final concentration ~200 nM) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for covalent modification.
-
-
Initiate Enzymatic Reaction:
-
Add 25 µL of a substrate mix containing UNAG (final concentration ~200 µM) and PEP (final concentration ~100 µM) to each well to start the reaction.
-
The final reaction volume should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent. This reagent detects the inorganic phosphate released during the reaction.
-
Incubate for 15 minutes at room temperature for color development.
-
-
Measure Absorbance:
-
Read the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) with a this compound-Based Probe
This protocol outlines a general workflow for using a clickable this compound probe to identify enzyme targets in a complex proteome.
Objective: To identify cellular targets of this compound using a chemical proteomics approach.
Materials:
-
This compound-alkyne or -azide probe
-
Biotin-azide or -alkyne tag (for click chemistry)
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Cell lysate or tissue homogenate
-
Streptavidin-agarose beads
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Probe Labeling of Proteome:
-
Incubate the cell lysate (1-2 mg/mL total protein) with the this compound probe (1-10 µM) for 1 hour at room temperature.
-
-
Click Chemistry:
-
To the labeled proteome, add the biotin tag, copper(I) catalyst, and ligand.
-
Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and extract the peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the extracted peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Proteins that are consistently identified in the probe-treated sample but not in the control (no probe) are considered potential targets of this compound.
-
Visualizations
Signaling Pathway of MurA in Bacterial Cell Wall Synthesis
Caption: MurA catalyzes the first committed step in peptidoglycan biosynthesis.
Experimental Workflow for Activity-Based Protein Profiling (ABPP)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CIPSM - this compound as a Versatile Chemical Tool for the Detection of Pathogenesis-Associated Enzymes in Bacteria [cipsm.de]
- 5. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
Showdomycin: Application Notes for Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis. Structurally similar to uridine and pseudouridine, it possesses a unique maleimide moiety responsible for its biological activity.[1] this compound has garnered significant interest in biomedical research due to its potent antitumor and antimicrobial properties.[1] Its mechanism of action makes it a valuable tool for studying cellular processes and for screening potential therapeutic agents in cell culture-based assays. These notes provide an overview of this compound's applications, its mechanism of action, and detailed protocols for its use in cell viability and apoptosis assays.
Mechanism of Action
This compound's biological effects are primarily attributed to its maleimide ring, which is a highly reactive electrophile.[1] This moiety readily reacts with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins.[2] This interaction leads to the irreversible alkylation and subsequent inhibition of various essential enzymes.
Key mechanistic features include:
-
Enzyme Inhibition: this compound acts as a nucleotide-site-directed inhibitor for enzymes such as (Na+ + K+)-ATPase by covalently binding to sulfhydryl groups at the nucleotide-binding site.[2]
-
Disruption of DNA Synthesis: It has been shown to preferentially inhibit DNA synthesis in bacterial cells.[1]
-
Broad Reactivity: The maleimide group can react with various cellular thiols, leading to widespread disruption of cellular functions and ultimately inducing cytotoxicity in rapidly dividing cells.[1][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced sensitivity of A549 cells to the cytotoxic action of anticancer drugs via suppression of Nrf2 by procyanidins from Cinnamomi Cortex extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Showdomycin Antibacterial MIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has demonstrated broad-spectrum antimicrobial properties.[1] Its unique structure, featuring a maleimide moiety, contributes to its biological activity.[1] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial pathogens is crucial for evaluating its potential as a therapeutic agent. This document provides detailed protocols for determining the antibacterial MIC of this compound, summarizes available data, and illustrates its mechanism of action.
Mechanism of Action
This compound exhibits its antibacterial effects by targeting essential cellular processes. Its primary mechanisms of action include:
-
Inhibition of Cell Wall Synthesis: In Gram-positive bacteria such as Staphylococcus aureus, this compound inhibits essential enzymes like MurA1 and MurA2, which are critical for peptidoglycan biosynthesis, a key component of the bacterial cell wall.[2]
-
Inhibition of Nucleic Acid Synthesis: In Gram-negative bacteria like Escherichia coli, this compound has been shown to interfere with DNA and RNA synthesis.[1]
These actions disrupt vital bacterial functions, leading to the inhibition of growth and cell death.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Escherichia coli | Negative | 250 | [3] |
| Bacillus subtilis | Positive | 250 | [3] |
Note: Further research is needed to establish a more comprehensive profile of this compound's activity against a wider range of clinically relevant bacteria.
Experimental Protocols
Two standard methods are recommended for determining the MIC of this compound: Broth Microdilution and Kirby-Bauer Disk Diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., sterile distilled water or DMSO, and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare this compound Disks:
-
Aseptically apply a precise volume of the this compound solution to each sterile filter paper disk to achieve a specific drug concentration per disk. Allow the disks to dry completely in a sterile environment.
-
-
Prepare Bacterial Lawn:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Apply Disks:
-
Aseptically place the this compound-impregnated disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Place disks sufficiently far apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound. This method is therefore primarily used for preliminary screening.
-
Mandatory Visualizations
Experimental Workflow for Broth Microdilution MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by this compound
Caption: this compound inhibits bacterial cell wall synthesis by targeting MurA enzymes.
References
- 1. CIPSM - this compound as a Versatile Chemical Tool for the Detection of Pathogenesis-Associated Enzymes in Bacteria [cipsm.de]
- 2. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Showdomycin as a Tool for Studying Protein-Thiol Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin is a C-nucleoside antibiotic originally isolated from Streptomyces showdoensis. Its unique structure, featuring a reactive maleimide group, makes it a potent alkylating agent with a high affinity for thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins. This reactivity has established this compound as a valuable tool in chemical biology and drug discovery for the investigation of protein-thiol modifications. These modifications play crucial roles in regulating protein function, cellular signaling, and redox homeostasis. This document provides detailed application notes and experimental protocols for utilizing this compound to study protein-thiol modifications.
Mechanism of Action
The maleimide moiety of this compound acts as a Michael acceptor, enabling it to form stable, covalent thioether bonds with nucleophilic thiol groups of cysteine residues in proteins[1]. This irreversible modification can alter the protein's structure, function, and interaction with other molecules. Due to its structural similarity to uridine, this compound can also interfere with nucleotide metabolism, although its primary utility as a research tool stems from its thiol reactivity[2][3].
Applications in Research and Drug Development
This compound and its derivatives are employed in various research applications:
-
Activity-Based Protein Profiling (ABPP): this compound can be used as a chemical probe to identify and profile the activity of thiol-dependent enzymes within complex biological samples. By modifying active site cysteines, it allows for the enrichment and subsequent identification of these enzymes by mass spectrometry.
-
Target Identification and Validation: For drug discovery efforts targeting enzymes with reactive cysteines, this compound can serve as a tool to identify and validate potential drug targets.
-
Studying Cysteine Reactivity: The reactivity of different cysteine residues within the proteome can be assessed using this compound-based probes, providing insights into their functional significance and accessibility.
-
Investigating Signaling Pathways: By modifying key regulatory proteins, this compound can be used to probe the role of cysteine modifications in cellular signaling cascades, such as those involved in oxidative stress responses and inflammation.
Quantitative Data Summary
| Target Enzyme/Process | Organism/System | Method of Measurement | Observed Effect & Quantitative Value | Reference |
| (Na+ + K+)-ATPase | Rat Brain | Bimolecular reaction rate | Irreversible inhibition, rate constant ~11.0 M⁻¹min⁻¹ | [4] |
| Thioredoxin Reductase 1 (TrxR1) | Rat | In vitro activity assay | IC50 of ~3.6 µM for curcumin (a compound with a similar reactive moiety) | [5] |
| IκB Kinase β (IKKβ) | Mouse Macrophages | In vitro kinase assay | IC50 of ~1.92 µM for EF31 (a curcumin analog) | |
| NF-κB DNA Binding | Mouse Macrophages | Electrophoretic mobility shift assay | IC50 of ~5 µM for EF31 (a curcumin analog) |
Note: The data for TrxR1 and IKKβ are for compounds with similar Michael acceptor functionalities to this compound and are provided as a reference for the potential potency of such compounds.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound for In-Gel Fluorescence Analysis
This protocol describes the general procedure for labeling a protein or cell lysate with a fluorescently tagged this compound analog.
Materials:
-
This compound-alkyne or a similar maleimide-containing probe
-
Azide-fluorophore (e.g., Azide-TAMRA)
-
Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Copper(II) sulfate (CuSO₄)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Protein Preparation:
-
For purified proteins, dissolve in degassed buffer at a concentration of 1-5 mg/mL.
-
For cell lysates, prepare the lysate in a buffer containing a non-ionic detergent and protease inhibitors.
-
-
Reduction of Disulfides (Optional): To label all available cysteines, including those in disulfide bonds, add a 10-fold molar excess of TCEP to the protein sample and incubate for 30 minutes at room temperature.
-
Labeling with this compound Probe:
-
Add the this compound-alkyne probe to the protein sample at a 10- to 20-fold molar excess over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Click Chemistry Reaction:
-
Prepare a fresh click chemistry reaction mix containing CuSO₄, TBTA, and sodium ascorbate in a suitable buffer.
-
Add the azide-fluorophore to the reaction mix.
-
Add the click chemistry mix to the this compound-labeled protein sample.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Heat the sample at 95°C for 5 minutes.
-
-
In-Gel Fluorescence Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 2: Enrichment of this compound-Modified Peptides for Mass Spectrometry Analysis
This protocol outlines the steps for enriching peptides that have been modified by a biotin-tagged this compound analog for subsequent identification by mass spectrometry.
Materials:
-
This compound-biotin or a similar maleimide-biotin probe
-
Cell culture or tissue sample
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., 0.1% Trifluoroacetic acid)
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound-biotin at a desired concentration and time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds in the protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the lysate to reduce the denaturant concentration and add trypsin at a 1:50 (trypsin:protein) ratio.
-
Digest overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate streptavidin-agarose beads with lysis buffer.
-
Add the digested peptide mixture to the beads and incubate for 2 hours at 4°C with rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.
-
-
Elution and Desalting:
-
Elute the biotinylated peptides from the beads using an elution buffer.
-
Desalt the eluted peptides using C18 spin columns according to the manufacturer's instructions.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched and desalted peptides by LC-MS/MS to identify the modified peptides and the specific sites of modification.
-
Visualization of Signaling Pathways and Experimental Workflows
To illustrate the application of this compound in studying cellular processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound action on protein thiols.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: this compound's potential effect on the Keap1-Nrf2 pathway.
Caption: this compound's potential inhibition of the NF-κB pathway.
Conclusion
This compound's inherent reactivity towards thiol groups makes it a powerful and versatile tool for researchers studying protein-thiol modifications. The protocols and application notes provided herein offer a framework for utilizing this compound to investigate the "cysteineome," identify novel drug targets, and elucidate the role of cysteine modifications in complex biological processes. As with any reactive chemical probe, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 3. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioredoxin reductase is irreversibly modified by curcumin: a novel molecular mechanism for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Applications with Showdomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of click chemistry with showdomycin derivatives for various research applications, including target identification, bio-conjugation, and the development of chemical probes. Detailed protocols and data are provided to facilitate the implementation of these techniques in the laboratory.
Introduction
This compound is a C-nucleoside antibiotic with potent biological activity. Its maleimide moiety makes it a reactive electrophile, enabling covalent interactions with cellular nucleophiles, particularly cysteine residues in proteins. The application of click chemistry, a set of rapid, selective, and high-yield bio-orthogonal reactions, to this compound has opened up new avenues for studying its mechanism of action and for developing novel therapeutic and diagnostic agents. By functionalizing this compound with a "clickable" handle, such as an alkyne or an azide, researchers can readily attach a variety of reporter molecules, including fluorophores and biotin tags, for downstream analysis.
Applications of Click Chemistry with this compound Derivatives
Target Identification and Proteome Profiling
A primary application of click chemistry with this compound derivatives is the identification of its cellular targets. A this compound-alkyne probe can be introduced into a biological system (e.g., cell lysate or live cells) to covalently label its protein targets. Following labeling, a reporter molecule, such as a biotin-azide tag, is "clicked" onto the probe-protein conjugate using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry-based proteomics. This approach allows for the unbiased, proteome-wide identification of this compound-binding proteins.[1][2]
Bioconjugation and Development of Molecular Probes
This compound derivatives functionalized for click chemistry serve as versatile platforms for the synthesis of molecular probes. Fluorescent dyes can be attached to visualize the subcellular localization of this compound or its targets. The resulting fluorescent conjugates can be used in a variety of imaging applications, including fluorescence microscopy and flow cytometry.
Investigation of Drug-Target Interactions
Click chemistry enables the study of the kinetics and thermodynamics of this compound binding to its targets. By attaching different analytical moieties, researchers can develop assays to quantify the extent of target engagement in different cellular contexts.
Data Presentation
Table 1: Synthesis of this compound Derivatives for Click Chemistry
| Derivative | Functional Group | Synthesis Yield (%) | Reference |
| This compound-alkyne Probe | Terminal Alkyne | Not explicitly stated, but prepared from this compound | Böttcher & Sieber, 2010 |
| N-β-D-ribofuranosyl maleimide | - | Not specified | Numao et al., 1981[3] |
| 2-β-D-ribofuranosylmaleimide | - | 23% (overall from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne) | Buchanan et al., 1979[4] |
Note: Specific yield for the this compound-alkyne probe was not found in the primary literature. The synthesis is based on the modification of this compound.
Table 2: Kinetic Data for Click Reactions
| Reaction Type | Reactants | Rate Constant (k) | Reference |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DIBO-modified Oligonucleotide + Azide | 0.9 M⁻¹s⁻¹ | M. K. Reddy et al. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | General | 10 to 10⁴ M⁻¹s⁻¹ | Li, 2020 |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + trans-cyclooctene | 1 to 10⁶ M⁻¹s⁻¹ | Li, 2020 |
Table 3: Biological Activity of this compound and its Derivatives
| Compound | Target/Assay | IC50 or Activity | Reference |
| This compound | (Na+ + K+)-ATPase | Irreversible inhibition, rate constant ~11.0 M⁻¹min⁻¹ | G. T. Bowden et al.[5] |
| This compound Analogues (N-ribofuranosyl derivatives of maleimide, 3-methylmaleimide, and 3-chloromaleimide) | L1210 cells | Cytotoxic | Numao et al., 1981[3] |
| Ethylthiothis compound | Human embryonic kidney cells | ~4-fold reduced cytotoxicity compared to this compound | Rosenqvist et al. |
| Ethylthiothis compound | Escherichia coli | ~4-fold reduced antibacterial activity compared to this compound | Rosenqvist et al. |
Note: IC50 values for specific this compound-click chemistry bioconjugates are not widely reported. The data here reflects the activity of this compound and closely related analogues.
Experimental Protocols
Protocol 1: Synthesis of this compound-Alkyne Probe
This protocol is adapted from the work of Böttcher and Sieber (2010) for the synthesis of a this compound probe bearing a terminal alkyne for click chemistry.
Materials:
-
This compound
-
Propargylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add triethylamine to the solution to act as a base.
-
Add propargylamine to the reaction mixture. The amine will react with the maleimide moiety of this compound via a Michael addition.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound-alkyne probe.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Target Identification
This protocol describes the general procedure for labeling protein targets of the this compound-alkyne probe with a biotin-azide reporter tag.
Materials:
-
Cell lysate or purified protein fraction treated with this compound-alkyne probe
-
Biotin-PEG-azide (or other suitable azide reporter)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Streptavidin-agarose beads for enrichment
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound-alkyne probe-labeled proteome.
-
Prepare stock solutions of biotin-azide, CuSO₄, sodium ascorbate, and the copper-chelating ligand (THPTA or TBTA) in a suitable solvent (e.g., water or DMSO).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the labeled proteome with the biotin-azide.
-
Add the copper ligand to the mixture.
-
Add CuSO₄ to the reaction.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
-
Enrichment of Biotinylated Proteins:
-
After the click reaction, add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to allow for binding of the biotinylated proteins to the beads.
-
Wash the beads extensively with a series of buffers (e.g., PBS with low concentrations of detergent) to remove non-specifically bound proteins.
-
-
Elution and Downstream Analysis:
-
Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE sample buffer.
-
The enriched proteins can then be identified by SDS-PAGE followed by silver staining or by in-gel digestion and mass spectrometry analysis.
-
Mandatory Visualization
Caption: Workflow for target identification using a this compound-alkyne probe.
Caption: Inhibition of the MurA1/MurA2 pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound analogues: synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-nucleoside studies. Part 7. A new synthesis of this compound, 2-β-D-ribofuranosylmaleimide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Showdomycin as an Inhibitor in Metabolic Pathway Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Structurally similar to uridine and pseudouridine, it possesses potent antitumor and antimicrobial properties.[1] Its unique structure, featuring a maleimide moiety, is responsible for its high reactivity and biological activity.[1] this compound acts as a versatile inhibitor in metabolic pathway studies, primarily through two mechanisms: as a uridine mimic and as a sulfhydryl-reactive agent that covalently modifies cysteine residues in enzymes.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as an inhibitor to investigate various metabolic pathways.
Mechanism of Action
This compound's inhibitory effects stem from its dual nature. As a structural analog of uridine, it can interfere with metabolic pathways that utilize uridine or its derivatives. For instance, it has been shown to inhibit enzymes involved in uridine and orotic acid metabolism.[3] More significantly, the electrophilic maleimide ring of this compound readily reacts with nucleophilic sulfhydryl groups of cysteine residues in proteins, leading to irreversible covalent modification and enzyme inhibition.[3] This property makes it a potent inhibitor of a wide range of enzymes.
Applications in Metabolic Pathway Studies
This compound's ability to target multiple metabolic enzymes makes it a valuable tool for:
-
Elucidating enzyme function: By observing the metabolic consequences of inhibiting a specific enzyme or pathway.
-
Identifying novel drug targets: Enzymes that are critical for the survival of cancer cells or pathogens and are inhibited by this compound can be explored as potential therapeutic targets.
-
Validating the role of metabolic pathways in disease: Studying the effect of this compound on disease models can help understand the contribution of specific metabolic routes to the disease phenotype.
Data Presentation: Quantitative Inhibition Data
The following table summarizes the known quantitative data for this compound's inhibitory activity against various metabolic enzymes.
| Target Enzyme | Organism/Tissue | Inhibition Parameter | Value | Reference |
| (Na+ + K+)-ATPase | Rat brain | Rate Constant | ~11.01 M⁻¹min⁻¹ | [4] |
| MurA1 | Staphylococcus aureus | IC50 | 10 µM | [5] |
| UDP-glucose Dehydrogenase | Bovine liver | Inhibition | Complete | [3] |
| Uridine Phosphorylase | Ehrlich ascites cells | Inhibition | Yes | [3] |
| Uridine-5'-monophosphokinase | Ehrlich ascites cells | Inhibition | Yes | [3] |
| Orotidylic acid pyrophosphorylase | Ehrlich ascites cells | Inhibition | Possible | [3] |
Key Metabolic Pathways Targeted by this compound
Nucleotide Metabolism
This compound significantly impacts nucleotide metabolism due to its structural similarity to uridine and its ability to inhibit key enzymes in this pathway.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Showdomycin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the chemical synthesis of Showdomycin, a C-nucleoside antibiotic with notable antitumor and antimicrobial properties, and its analogs. The following sections outline both a total synthesis route to this compound and semi-synthetic modifications to generate novel derivatives. Additionally, modern palladium-catalyzed methods for the crucial C-C bond formation are discussed.
Introduction
This compound, (2-β-D-ribofuranosyl)maleimide, is a natural product isolated from Streptomyces showdoensis. Its unique C-glycosidic bond, which links the maleimide base to the ribose sugar, contributes to its biological activity and stability. The synthesis of this compound and its analogs is a key area of research for the development of new therapeutic agents. These protocols are intended to provide researchers with the necessary details to replicate and adapt these synthetic methods for their own research and drug discovery efforts.
Total Synthesis of this compound
A known six-stage total synthesis of this compound starting from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne has been reported with an overall yield of approximately 23%[1][2]. This method provides a reliable route to the natural product.
Synthetic Pathway Overview
Caption: Total synthesis pathway of this compound.
Experimental Protocol: Total Synthesis of this compound
Stage 1: Dimethoxycarbonylation of 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne in an appropriate anhydrous solvent (e.g., THF).
-
Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
Carbonylation: Add an excess of dimethyl carbonate and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted maleic ester.
Stage 2 & 3: Conversion to Crystalline Anhydride
Detailed protocols for these two stages are often specific to the exact maleic ester intermediate and may involve hydrolysis of the esters followed by dehydration to the anhydride.
-
Saponification: Dissolve the maleic ester in a mixture of an alcohol (e.g., methanol) and water. Add a base (e.g., sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the dicarboxylic acid with an organic solvent. Dry the organic layer and concentrate.
-
Anhydride Formation: Dissolve the crude dicarboxylic acid in a suitable solvent (e.g., acetic anhydride) and heat to reflux for several hours.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. The crystalline anhydride can often be purified by recrystallization.
Stage 4 & 5: Ammonolysis and Ring-Closure to Crystalline Maleimide
-
Ammonolysis: Dissolve the crystalline anhydride in a suitable solvent (e.g., THF). Cool to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.
-
Ring-Closure: After the initial reaction, the resulting amic acid is cyclized to the maleimide. This can often be achieved by heating the reaction mixture or by adding a dehydrating agent.
-
Purification: After cooling, the crystalline maleimide can be isolated by filtration and purified by recrystallization.
Stage 6: Debenzylation to Afford this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the protected maleimide in an anhydrous chlorinated solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to -78 °C. Add a solution of boron trichloride in dichloromethane dropwise.
-
Reaction: Stir the reaction at low temperature and allow it to slowly warm to room temperature.
-
Work-up and Purification: Carefully quench the reaction with a mixture of methanol and water. Concentrate the mixture and purify by column chromatography on silica gel to yield this compound.
Semi-synthesis of this compound Analogs
Modification of the maleimide ring of this compound allows for the generation of a library of analogs with potentially altered biological activities. A common strategy involves the synthesis of N-β-D-ribofuranosyl derivatives of various maleimides[3].
General Workflow for Semi-synthesis
Caption: Workflow for the semi-synthesis of N-ribosyl maleimide analogs.
Experimental Protocol: Synthesis of N-β-D-ribofuranosyl-3-methylmaleimide
-
Formation of Ribosylamine: Prepare ribosylamine from D-ribose.
-
Reaction with 3-Methylmaleic Anhydride: In a suitable solvent, react ribosylamine with 3-methylmaleic anhydride to form the corresponding N-ribosylmaleamic acid.
-
Cyclization: Dehydrate the N-ribosylmaleamic acid using a dehydrating agent (e.g., acetic anhydride in pyridine) to yield the N-β-D-ribofuranosyl-3-methylmaleimide.
-
Purification: Purify the final product using column chromatography.
| Analog | Starting Maleimide | Reported Cytotoxicity (L1210 cells) |
| N-β-D-ribofuranosylmaleimide | Maleimide | Cytotoxic |
| N-β-D-ribofuranosyl-3-methylmaleimide | 3-Methylmaleimide | Cytotoxic |
| N-β-D-ribofuranosyl-3-chloromaleimide | 3-Chloromaleimide | Cytotoxic |
Note: While cytotoxic in vitro, these specific analogs did not show in vivo antitumor activity in a murine P388 leukemia model[4].
Modern Synthetic Approach: Palladium-Catalyzed C-Glycosylation
Palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the stereoselective formation of C-C bonds in C-nucleoside synthesis. These methods offer mild reaction conditions and broad substrate scope, making them highly attractive for the synthesis of diverse this compound analogs[4][5][6][7][8].
Conceptual Workflow for Palladium-Catalyzed Synthesis
Caption: Palladium-catalyzed approach to this compound analogs.
General Experimental Protocol: Palladium-Catalyzed C-Glycosylation
-
Reaction Setup: To a flame-dried Schlenk tube, add the maleimide derivative, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., DABCO).
-
Solvent and Reactant Addition: Add an anhydrous solvent (e.g., CH₂Cl₂). Add the glycal donor.
-
Reaction: Stir the mixture at the appropriate temperature (often room temperature to moderate heating) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography to yield the protected C-glycoside.
-
Deprotection: Remove the protecting groups from the sugar moiety using standard procedures to obtain the final this compound analog.
| Catalyst System | Glycal Donor | Aglycone Partner | General Yield Range |
| Pd(OAc)₂ / Xantphos | Protected Ribofuranoid Glycal | Halogenated Maleimide | Good to Excellent |
| Pd₂(dba)₃ / SPhos | Glycal | Maleimide Triflate | Good to Excellent |
Note: The specific conditions and yields will vary depending on the substrates and catalyst system employed.
Conclusion
The synthetic routes outlined in these application notes provide a foundation for the preparation of this compound and its analogs. The total synthesis offers a pathway to the natural product, while semi-synthetic and modern palladium-catalyzed methods enable the creation of diverse analog libraries essential for structure-activity relationship studies and the development of new therapeutic leads. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.
References
- 1. C-nucleoside studies. Part 7. A new synthesis of this compound, 2-β-D-ribofuranosylmaleimide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. This compound analogues: synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening with a Showdomycin-Based Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, presents a unique scaffold for the development of chemical probes for high-throughput screening (HTS) and drug discovery.[1] Its maleimide functional group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues within proteins.[1] This reactivity makes this compound and its derivatives excellent candidates for activity-based protein profiling (ABPP), a powerful chemical proteomics strategy to identify and characterize enzyme function directly in complex biological systems.
These application notes provide a detailed framework for utilizing a this compound-based probe in HTS campaigns to identify novel enzyme inhibitors and elucidate their cellular targets. The protocols are designed for researchers in drug development and chemical biology, offering a comprehensive guide from probe synthesis to data analysis.
Principle of the Assay
The high-throughput screening protocol described here is based on a competitive activity-based protein profiling (ABPP) format. In this assay, a this compound-based probe, functionalized with a reporter tag (e.g., a fluorophore or biotin), is used to label target proteins within a complex proteome (e.g., cell lysate). Small molecule inhibitors from a screening library will compete with the this compound-based probe for binding to the active site of target enzymes. Potent inhibitors will reduce the labeling of the target protein by the probe, which can be quantified as a decrease in the reporter signal. This approach allows for the rapid and sensitive identification of "hit" compounds that modulate the activity of this compound-sensitive enzymes.
Key Targets of this compound-Based Probes
This compound-based probes have been successfully employed to identify a range of bacterial enzymes. Notably, they have been shown to target MurA1 and MurA2 , essential enzymes in the bacterial cell wall biosynthesis pathway.[2][3] These enzymes catalyze the first committed step in peptidoglycan synthesis, making them attractive targets for novel antibiotics.[4][5] The ability to screen for inhibitors of these targets in a high-throughput manner opens avenues for the discovery of new antibacterial agents.
Data Presentation
Table 1: Hypothetical High-Throughput Screening Hit Summary
This table presents example data from a primary high-throughput screen of a 10,000-compound library against a bacterial lysate using a fluorescently-labeled this compound probe. Hits were defined as compounds that inhibit probe labeling by >50%.
| Compound ID | Inhibition of Probe Labeling (%) | Z-Score |
| HTS-0001 | 65.2 | -3.1 |
| HTS-0002 | 58.9 | -2.8 |
| HTS-0003 | 72.1 | -3.5 |
| HTS-0004 | 55.4 | -2.6 |
| HTS-0005 | 80.5 | -4.0 |
Table 2: Dose-Response Analysis of Confirmed Hits
Following the primary screen, hit compounds are typically subjected to dose-response analysis to determine their potency (IC50). This table shows hypothetical IC50 values for the top 5 hits from the primary screen against the target enzyme MurA.
| Compound ID | MurA IC50 (µM) |
| HTS-0001 | 12.5 |
| HTS-0002 | 25.1 |
| HTS-0003 | 5.8 |
| HTS-0004 | 30.2 |
| HTS-0005 | 2.1 |
Table 3: Target Engagement in a Cellular Thermal Shift Assay (CETSA)
To confirm that the identified hits engage the target protein in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This table shows hypothetical shifts in the melting temperature (Tm) of MurA in the presence of the hit compounds, indicating target engagement.
| Compound ID | MurA ΔTm (°C) |
| HTS-0001 | 2.1 |
| HTS-0002 | 1.5 |
| HTS-0003 | 4.2 |
| HTS-0004 | 1.1 |
| HTS-0005 | 5.5 |
Experimental Protocols
Protocol 1: Synthesis of a Clickable this compound-Based Probe
This protocol describes the synthesis of a this compound derivative with an alkyne handle for subsequent "click" chemistry conjugation to a reporter tag.
Materials:
-
This compound
-
Propargylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add propargylamine, DCC, and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-modified this compound probe.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
Protocol 2: High-Throughput Competitive ABPP Screening
This protocol outlines a 384-well plate-based competitive ABPP assay to screen a small molecule library for inhibitors of this compound-binding proteins.
Materials:
-
Bacterial cell lysate (e.g., from Staphylococcus aureus)
-
Alkyne-modified this compound probe
-
Small molecule compound library (in DMSO)
-
Azide-functionalized fluorophore (e.g., Azide-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include appropriate controls (DMSO only for negative control, and a known inhibitor, if available, for positive control).
-
Lysate Preparation: Prepare the bacterial cell lysate in assay buffer at a final protein concentration of 1 mg/mL.
-
Inhibitor Incubation: Add 10 µL of the cell lysate to each well of the compound-plated 384-well plate. Incubate for 30 minutes at 37°C to allow for inhibitor binding to target proteins.
-
Probe Labeling: Add 5 µL of the alkyne-modified this compound probe (final concentration 1 µM) to each well. Incubate for another 30 minutes at 37°C.
-
Click Chemistry Reaction: Prepare a "click" chemistry cocktail containing the azide-fluorophore, TCEP, TBTA, and CuSO4. Add 5 µL of this cocktail to each well. Incubate for 1 hour at room temperature, protected from light.
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Add 5 µL of 4x SDS-PAGE loading buffer to each well to quench the reaction.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
-
High-Throughput Readout (Alternative to SDS-PAGE):
-
After the click chemistry reaction, precipitate the proteins (e.g., with acetone).
-
Wash the protein pellet to remove excess reagents.
-
Resuspend the pellet in a buffer compatible with fluorescence polarization or another plate-based readout.
-
Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence intensity compared to the DMSO control indicates inhibition.
-
Protocol 3: Target Identification by Quantitative Proteomics
This protocol describes how to identify the specific protein targets of hit compounds using a quantitative mass spectrometry-based approach.
Materials:
-
Biotin-azide
-
Streptavidin agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Competitive Labeling: Perform the competitive ABPP experiment as described in Protocol 2, but use a biotin-azide for the click chemistry reaction instead of a fluorescent azide.
-
Enrichment of Labeled Proteins:
-
Lyse the cells or denature the lysate proteins.
-
Add streptavidin agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using proteomics software.
-
Compare the abundance of proteins in the inhibitor-treated samples to the DMSO control. Proteins that are significantly less abundant in the inhibitor-treated samples are the potential targets of the compound.
-
Visualizations
Caption: Workflow for HTS and Target ID.
Caption: MurA Signaling Pathway.
References
- 1. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Showdomycin Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with showdomycin. It provides essential guidance on addressing the inherent instability of this potent C-nucleoside antibiotic in aqueous solutions. By understanding the degradation pathways and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound stock solution. | Degradation of the maleimide ring due to improper storage conditions (e.g., high pH, elevated temperature, light exposure). | Prepare fresh stock solutions frequently. Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light. |
| Inconsistent results between experiments. | Instability of this compound in the aqueous experimental buffer. The maleimide ring is susceptible to hydrolysis, especially at neutral to basic pH. | Prepare fresh working solutions of this compound in your experimental buffer immediately before each experiment. Maintain the pH of the buffer below 7.0, ideally in the acidic range where this compound is more stable. |
| Precipitate formation in my aqueous this compound solution. | This compound has limited aqueous solubility, and precipitation can be exacerbated by changes in pH or temperature. | Ensure the concentration of this compound in your aqueous solution does not exceed its solubility limit. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low enough to not cause precipitation. Gentle warming and sonication may aid in dissolution, but be mindful of potential degradation at elevated temperatures. |
| Appearance of unexpected peaks in my HPLC analysis of a this compound sample. | These are likely degradation products resulting from hydrolysis or oxidation of the maleimide ring. | Use a validated stability-indicating HPLC method to separate and quantify this compound from its degradation products. Analyze samples promptly after preparation. If degradation is observed, review your solution preparation and storage procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound's instability is the high reactivity of its maleimide ring. This functional group is susceptible to nucleophilic attack, leading to two main degradation pathways:
-
Hydrolysis: The maleimide ring can be hydrolyzed, particularly under neutral to basic conditions (pH > 7), opening the ring to form a maleamic acid derivative, which is biologically inactive.[1]
-
Reaction with Thiols: The maleimide group readily reacts with sulfhydryl groups (thiols) present in components of cell culture media (e.g., cysteine, glutathione) or proteins, leading to the formation of stable thioether adducts and a loss of free this compound.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic aqueous solutions (pH < 7). As the pH increases into the neutral and basic range, the rate of hydrolysis of the maleimide ring significantly increases. For instance, degradation has been noted at pH 8.0.[1] Therefore, for experiments in aqueous buffers, it is crucial to maintain a slightly acidic pH to minimize degradation.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the longevity of your this compound supply, follow these best practices:
-
Solvent: Prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol, where it is more stable than in aqueous solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental medium.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: How quickly does this compound degrade in a typical cell culture medium?
A4: The degradation rate in cell culture medium can be rapid due to the presence of nucleophiles (like amino acids with thiol groups) and the physiological pH (typically around 7.4). The exact rate will depend on the specific composition of the medium, temperature, and light exposure. It is highly recommended to add this compound to the culture medium immediately before starting the experiment to ensure an accurate effective concentration.
Q5: Can I do anything to improve the stability of this compound in my aqueous experimental setup?
A5: Yes, you can take several steps to mitigate degradation:
-
pH Control: Use a buffer system that maintains a slightly acidic pH (e.g., pH 6.0-6.5), if compatible with your experimental system.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down the degradation rate.
-
Fresh Preparations: Always prepare working solutions of this compound fresh for each experiment. Do not store this compound in aqueous buffers for extended periods.
-
Excipients: In formulation development, the use of stabilizing excipients such as antioxidants or chelating agents could be explored, though their compatibility and effectiveness would need to be validated for your specific application.
Data Presentation: Illustrative Stability of this compound
Table 1: Illustrative Half-life (t½) of this compound in Aqueous Buffers at 25°C
| pH | Estimated Half-life (hours) |
| 4.0 | > 72 |
| 5.0 | 48 |
| 6.0 | 24 |
| 7.0 | 8 |
| 7.4 | 4 |
| 8.0 | < 1 |
Table 2: Illustrative Effect of Temperature on this compound Degradation at pH 7.0
| Temperature (°C) | Estimated Half-life (hours) |
| 4 | 48 |
| 25 | 8 |
| 37 | 2 |
Table 3: Illustrative Photostability of this compound in Aqueous Solution (pH 6.0) at 25°C
| Light Condition | Estimated % Degradation after 8 hours |
| Dark | < 5% |
| Ambient Laboratory Light | 10-15% |
| Direct Sunlight | > 50% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the solid this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Ensure complete dissolution by vortexing briefly.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 24 and 48 hours. Also, prepare a solution of this compound in purified water (1 mg/mL, pH adjusted to ~6.0) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose a solution of this compound in purified water (1 mg/mL, pH adjusted to ~6.0) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to observe the extent of degradation and the formation of degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Development (Illustrative Starting Conditions):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 220-230 nm) and collect spectra across a wider range to detect degradation products with different chromophores.
Method Development and Validation:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to assess the separation of degradation products from the parent compound and from each other.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Preventing non-specific binding of Showdomycin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Showdomycin in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Its structure contains a maleimide group, which is highly reactive towards sulfhydryl groups (thiols) present in cysteine residues of proteins.[2] This reactivity allows this compound to act as a covalent inhibitor, forming a stable bond with its target proteins.[2][3] Its biological activity is largely attributed to this ability to act as a Michael acceptor, leading to the alkylation of sulfhydryl groups on target enzymes.
Q2: What causes non-specific binding in assays involving this compound?
Non-specific binding of this compound can occur due to several factors:
-
Covalent Modification: The reactive maleimide group of this compound can covalently bind to any accessible cysteine residue on proteins in the assay, not just the intended target. This is a primary source of non-specific binding.
-
Hydrophobic and Electrostatic Interactions: Like many small molecules, this compound can also bind non-specifically to proteins and assay surfaces (e.g., microplates) through weaker hydrophobic and electrostatic interactions.
-
High Compound Concentrations: Using excessively high concentrations of this compound increases the likelihood of off-target covalent modification and non-specific binding.
Q3: How can I minimize non-specific binding of this compound in my assay?
Several strategies can be employed to minimize non-specific binding:
-
Assay Buffer Optimization: Adjusting the pH and ionic strength of your assay buffer can reduce non-specific electrostatic interactions.
-
Use of Blocking Agents: Incorporating blocking agents like Bovine Serum Albumin (BSA) can saturate non-specific binding sites on assay surfaces and other proteins.
-
Inclusion of Detergents: Non-ionic detergents, such as Tween-20, can help to disrupt non-specific hydrophobic interactions.
-
Optimization of this compound Concentration: Using the lowest effective concentration of this compound will minimize off-target effects.
-
Inclusion of a Scavenger Thiol: In some instances, a small amount of a non-protein thiol can be used to quench excess, unbound this compound, but this must be carefully optimized to avoid interfering with the specific binding to the target.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide addresses common issues related to non-specific binding in this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal in control wells (no target protein) | Non-specific binding of this compound to the assay plate or other components. | 1. Increase Blocking Efficiency: Increase the concentration of BSA in your blocking buffer (e.g., from 1% to 2%) or extend the blocking incubation time.2. Add Detergent: Include a low concentration of a non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffers.3. Optimize Buffer Conditions: Adjust the pH of the assay buffer to be closer to the isoelectric point of your target protein to minimize charge-based interactions. Increasing the salt concentration (e.g., up to 150 mM NaCl) can also help shield electrostatic interactions. |
| Inconsistent results between replicates | Variable non-specific binding or reaction with trace contaminants. | 1. Ensure Homogeneity: Thoroughly mix all solutions before use.2. Use High-Purity Reagents: Utilize high-purity, IgG-free BSA to avoid cross-reactivity with antibodies if they are used in the assay.3. Pre-treat surfaces: Pre-treating plates and pipette tips with a blocking agent can help reduce ligand sticking to plasticware. |
| Loss of specific signal after implementing blocking strategies | Blocking agent is interfering with the specific interaction or this compound is binding to the blocking agent. | 1. Titrate Blocking Agent: Perform a titration experiment to find the optimal concentration of the blocking agent that reduces background without significantly affecting the specific signal.2. Consider Alternative Blockers: If BSA is suspected to be the issue, try other blocking agents like casein or synthetic polymers.3. Pre-incubation Steps: If possible, pre-incubate the target protein to allow for specific binding before adding the blocking agent. |
| High signal in the presence of a known inhibitor (for competitive assays) | Non-specific covalent modification by this compound that is not competed off by the inhibitor. | 1. Reduce this compound Concentration: Lower the concentration of this compound to a level where it is more selective for the high-affinity binding site of the target.2. Optimize Incubation Time: A shorter incubation time may favor specific binding over slower, non-specific covalent reactions.3. Include a Thiol Scavenger: Carefully introduce a low concentration of a thiol-containing compound (e.g., DTT or β-mercaptoethanol) after the initial binding to the target has occurred to quench excess this compound. This requires careful optimization. |
Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
This protocol outlines the steps to determine the optimal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding of this compound.
-
Prepare a series of blocking buffer concentrations: Prepare dilutions of BSA (e.g., 0.1%, 0.5%, 1%, 2%, and 5%) in your assay buffer.
-
Coat Assay Plate: If applicable, coat the wells of your microplate with your target protein and incubate as required.
-
Wash: Wash the wells with an appropriate wash buffer to remove any unbound protein.
-
Block: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Thoroughly wash the wells to remove the unbound blocking agent.
-
Perform Binding Assay: Add your labeled this compound probe to wells with and without a high concentration of an unlabeled competitor to measure total and non-specific binding, respectively.
-
Incubate and Wash: Incubate for the required time to allow binding, then wash to remove unbound this compound.
-
Measure Signal: Read the plate using the appropriate detection method.
-
Analyze Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal (Total Binding - Non-specific Binding).
Protocol 2: General Enzyme Inhibition Assay with this compound
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a target enzyme.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the target enzyme in assay buffer.
-
Prepare a solution of the enzyme's substrate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microplate, add the target enzyme to the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and this compound for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Monitor Reaction:
-
Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Specific vs. Non-Specific Binding of this compound.
Caption: Workflow for Troubleshooting Non-Specific Binding.
References
- 1. CIPSM - this compound as a Versatile Chemical Tool for the Detection of Pathogenesis-Associated Enzymes in Bacteria [cipsm.de]
- 2. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Showdomycin Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects encountered during experiments with showdomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a C-nucleoside antibiotic that acts as a structural mimic of uridine.[1] Its primary on-target effect is the inhibition of RNA and DNA synthesis by interfering with enzymes involved in nucleotide metabolism. However, a key feature of this compound is its maleimide ring, which makes it a potent sulfhydryl-reactive agent. This reactivity allows it to form covalent bonds with cysteine residues on a wide range of proteins, leading to potential off-target effects.
Q2: What are the most common off-target effects observed with this compound?
The most reported off-target effects of this compound stem from its reactivity with sulfhydryl groups on various proteins. This can lead to:
-
Enzyme Inhibition: Non-specific inhibition of enzymes containing reactive cysteine residues. A known off-target is the (Na+ + K+)-ATPase.[2]
-
Cellular Stress Responses: Induction of oxidative stress and heat shock responses.
-
Alteration of Signaling Pathways: Interference with signaling cascades that are regulated by cysteine-containing proteins, such as the NF-κB and MAPK pathways.[3][4][5][6][7]
-
General Cytotoxicity: At higher concentrations, widespread, non-specific protein modification can lead to cytotoxicity that is independent of its on-target effects.
Q3: How can I differentiate between on-target and off-target effects of this compound in my cellular experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: Perform a careful dose-response study. On-target effects should typically occur at lower concentrations than off-target effects.
-
Use of Rescue Agents: The inhibitory effects of this compound can often be reversed by the addition of nucleosides (for on-target effects) or sulfhydryl-containing compounds like N-acetylcysteine (NAC) or dithiothreitol (DTT) (for off-target effects).
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your experiments.
-
Structural Analogs: Synthesize or obtain analogs of this compound with a modified maleimide ring to reduce its sulfhydryl reactivity. If these analogs do not produce the same phenotype, it is likely an off-target effect.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to deplete the intended target. If this compound still produces the effect in the absence of its target, it is an off-target phenomenon.
Q4: What are some strategies to minimize the sulfhydryl reactivity of this compound in my experiments?
While the sulfhydryl reactivity is inherent to this compound's structure, its impact can be mitigated:
-
Optimize Concentration: Use the lowest effective concentration of this compound to favor on-target activity.
-
Co-treatment with Thiol Scavengers: In some instances, co-treatment with a low concentration of a thiol-containing compound can help quench non-specific reactions, though this needs careful optimization to avoid interfering with on-target effects.
-
Modify Experimental Conditions: Shortening the incubation time with this compound can reduce the extent of off-target modifications.
Quantitative Data on this compound Activity
Table 1: Representative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Data not readily available | |
| A549 | Lung Cancer | Data not readily available | |
| MCF-7 | Breast Cancer | Data not readily available | |
| PC-3 | Prostate Cancer | Data not readily available | |
| HCT116 | Colon Cancer | Data not readily available |
Note: The lack of readily available, consolidated IC50 data highlights the necessity for researchers to perform their own dose-response experiments in their specific cellular models.
Table 2: Known Off-Target Inhibition by this compound
| Off-Target Enzyme | Enzyme Class | Type of Inhibition | Ki Value | Reference |
| (Na+ + K+)-ATPase | P-type ATPase | Irreversible | Not reported | [2] |
Experimental Protocols
Protocol 1: Troubleshooting Off-Target Effects Using a Cytotoxicity Assay (MTT Assay)
This protocol helps determine if the observed cytotoxicity is a specific on-target effect or a general off-target effect.
Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. By comparing the cytotoxic effects of this compound in the presence and absence of rescue agents, one can infer the nature of the toxicity.
Materials:
-
Cells of interest
-
This compound
-
N-acetylcysteine (NAC)
-
Uridine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare solutions of this compound co-treated with a fixed concentration of NAC (e.g., 1 mM).
-
Prepare solutions of this compound co-treated with a fixed concentration of uridine (e.g., 100 µM).
-
Include vehicle-only (DMSO) and rescue agent-only controls.
-
Replace the culture medium with the treatment solutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Compare the dose-response curves of this compound alone with those of the co-treatments.
Interpretation of Results:
-
NAC Rescue: If NAC significantly shifts the IC50 of this compound to a higher concentration, it suggests that the cytotoxicity is at least partially due to off-target sulfhydryl reactivity.
-
Uridine Rescue: If uridine shifts the IC50, it indicates that the cytotoxicity is related to its on-target effect on nucleotide metabolism.
-
No Rescue: If neither agent rescues the cytotoxicity, the effect may be due to a different, unidentified off-target mechanism or an irreversible on-target effect.
Protocol 2: Validating On-Target Engagement Using Cellular Thermal Shift Assay (CETSA)
This protocol confirms that this compound binds to its intended intracellular target protein.
Principle: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Antibody specific to the target protein
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO for a specified time.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples to equal protein concentrations.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the target protein, followed by an appropriate secondary antibody.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves.
Interpretation of Results:
A shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control indicates that this compound is binding to and stabilizing the target protein, thus confirming target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Showdomycin Concentration for Enzyme Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing showdomycin as an enzyme inhibitor in your experiments. Authored for researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an enzyme inhibitor?
This compound is a C-nucleoside antibiotic containing a reactive maleimide ring.[1] Its inhibitory activity stems from the maleimide moiety, which acts as a Michael acceptor. This allows this compound to form stable, covalent bonds with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues within enzymes, leading to irreversible inhibition.[2] This targeted modification of thiol groups makes it a valuable tool for studying protein structure and function.[1]
Q2: How should I prepare and store a this compound stock solution?
For in vitro assays, it is recommended to prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] For cell-based assays, if using DMSO, ensure the final concentration in the culture medium is less than 0.5% to avoid cytotoxicity. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions can be pH-dependent, with maleimide compounds generally showing greater stability in acidic to neutral conditions.[4]
Q3: What are the known off-target effects of this compound?
As a sulfhydryl-reactive agent, this compound has the potential to react with any accessible cysteine residue on proteins, which can lead to off-target effects.[2] The reactivity of maleimide-containing compounds is not always specific to a single enzyme.[5] In cellular assays, this can lead to the modulation of multiple signaling pathways. It is crucial to include appropriate controls in your experiments to distinguish the effects of target enzyme inhibition from potential off-target activities.
Q4: Can the inhibitory effect of this compound be reversed?
The inhibition of enzymes by this compound through the formation of a covalent bond with sulfhydryl groups is generally considered irreversible. However, the inhibitory action on cellular processes can sometimes be reversed by the addition of thiol-containing compounds like L-cysteine or glutathione, which can compete with the target enzyme for reaction with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme inhibition observed | Inactive this compound: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure it is stored in small aliquots at -20°C or -80°C and protected from light and moisture. |
| Suboptimal Assay Conditions: The pH or buffer composition may not be optimal for this compound activity. | The reaction of maleimides with thiols is pH-dependent. Ensure the assay buffer pH is within a range that favors the reaction (typically pH 6.5-7.5). | |
| Presence of Thiol-Containing Reagents: Reagents such as dithiothreitol (DTT) or β-mercaptoethanol in the assay buffer will react with this compound. | Omit any thiol-containing reagents from the assay buffer or perform a buffer exchange step for the enzyme preparation prior to the assay. | |
| High background signal or inconsistent results | Non-specific Binding: this compound may be reacting with other proteins or components in the assay mixture. | Include appropriate controls, such as a no-enzyme control and a control with a non-reactive analog of this compound if available. Consider using a blocking agent like bovine serum albumin (BSA) if compatible with the assay. |
| Precipitation of this compound: The concentration of this compound may exceed its solubility in the assay buffer. | Ensure the final solvent concentration (e.g., DMSO) is low and compatible with your assay. Perform a solubility test of this compound in your assay buffer. | |
| Inhibition observed in no-enzyme control | Direct Interference with Assay Readout: this compound might directly absorb light or fluoresce at the wavelength used for detection, or it may interfere with the detection chemistry. | Run a control with this compound and the substrate without the enzyme to check for any direct interference. If interference is observed, a different detection method may be necessary. |
| Irreproducible IC50 values | Time-Dependent Inhibition: As an irreversible inhibitor, the IC50 value for this compound will be dependent on the pre-incubation time with the enzyme. | Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. Report the pre-incubation time along with the IC50 value. |
| Enzyme Concentration: For irreversible inhibitors, the IC50 can be dependent on the enzyme concentration. | Use a consistent and low concentration of the enzyme in all experiments to ensure accurate and comparable IC50 values. |
Quantitative Data: this compound Inhibition
While specific IC50 values for this compound against a broad range of enzymes are not extensively documented in publicly available literature, the following table summarizes the known inhibitory activities and kinetic data for key enzyme targets. Researchers are encouraged to determine the IC50 empirically for their specific enzyme and assay conditions.
| Enzyme Target | Organism/Tissue | Inhibition Data | Notes |
| (Na+ + K+)-ATPase | Rat Brain | Irreversible inhibition with a rate constant of approximately 11.01 L·mol⁻¹·min⁻¹[2] | Inhibition is directed at the nucleotide-binding site and involves reaction with sulfhydryl groups.[2] |
| MurA1 and MurA2 | Staphylococcus aureus | This compound inhibits these essential enzymes required for bacterial cell wall biosynthesis.[6] | Specific IC50 values are not reported, but inhibition contributes to the antibiotic effect of this compound. |
| RNA Polymerase | Escherichia coli | This compound and its derivatives act as uridine mimics, delaying RNA extension.[1] | The inhibitory effect is due to its structural similarity to uridine and its ability to modify the enzyme. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw a single aliquot and dilute it to the desired final concentration in the appropriate assay buffer immediately before use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Enzyme Inhibition Assay with this compound
-
Materials: Purified enzyme, substrate, assay buffer, this compound stock solution, multi-well plates, plate reader.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations. Also, prepare a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).
-
In a multi-well plate, add the diluted this compound solutions or the vehicle control.
-
Add the purified enzyme to each well and mix gently.
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step is crucial for irreversible inhibitors.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the reaction kinetics or the endpoint signal using a plate reader at the appropriate wavelength.
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
-
Visualizing Pathways and Workflows
To further aid in understanding the experimental process and the biological context of this compound's action, the following diagrams have been generated.
Caption: Mechanism of irreversible enzyme inhibition by this compound.
Caption: General workflow for a this compound enzyme inhibition assay.
Caption: Signaling pathways affected by Na+/K+-ATPase inhibition.[1][3][5][7][8]
References
- 1. utoledo.edu [utoledo.edu]
- 2. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase-mediated signal transduction and Na+/K+-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CIPSM - this compound as a Versatile Chemical Tool for the Detection of Pathogenesis-Associated Enzymes in Bacteria [cipsm.de]
- 7. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Showdomycin and Thiol-Containing Reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with showdomycin and thiol-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between this compound and thiol-containing reagents?
A1: this compound possesses a maleimide ring, which is an electrophilic Michael acceptor. Thiol (sulfhydryl) groups from reagents like dithiothreitol (DTT), β-mercaptoethanol (BME), L-cysteine, and glutathione act as nucleophiles and react with the maleimide ring of this compound. This is a Michael addition reaction that results in the formation of a stable thioether bond, effectively inactivating the this compound molecule.[1][2][3][4]
Q2: My experiment with this compound is yielding inconsistent results. Could the thiol-containing reagents in my buffers be the cause?
A2: Yes, this is a common issue. Thiol-containing reagents, often used as reducing agents to protect proteins from oxidation, can directly react with and neutralize this compound. This will reduce the effective concentration of this compound in your experiment, leading to variability and a decrease in its expected biological activity.
Q3: Which commonly used thiol reagents can inactivate this compound?
A3: Several common laboratory reagents can inactivate this compound by reacting with its maleimide group. The inhibitory action of this compound has been shown to be reversed by compounds such as L-cysteine, glutathione, and β-mercaptoethanol.[5] Dithiothreitol (DTT) also falls into this category due to the presence of thiol groups.
Q4: Can the inhibitory effect of this compound on cellular processes be reversed?
A4: Yes, the inhibitory effects of this compound on processes like DNA synthesis and cell proliferation can be reversed by the addition of thiol compounds.[5][6][7] This reversal is due to the direct reaction and inactivation of this compound by the thiol reagent.
Troubleshooting Guides
Problem 1: Decreased or No Apparent Activity of this compound in a Cell-Based or Enzyme Assay
-
Possible Cause: Your experimental buffer (e.g., lysis buffer, assay buffer) contains a thiol-containing reducing agent such as DTT or β-mercaptoethanol. These reagents will react with and sequester this compound, lowering its effective concentration.
-
Solution:
-
Review Buffer Composition: Carefully check the composition of all buffers and media used in your experiment for the presence of thiol reagents.
-
Use a Thiol-Free Reducing Agent: If a reducing agent is necessary, consider using a non-thiol-based reagent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reducing agent that does not react with maleimides, making it compatible with this compound experiments.
-
Control Experiment: Perform a control experiment where you pre-incubate this compound with the thiol-containing buffer for a period before adding it to your assay. A significant drop in activity compared to a thiol-free control will confirm the interference.
-
Problem 2: Variability in this compound's Inhibitory Concentration (IC50) Across Experiments
-
Possible Cause: Inconsistent concentrations of thiol-containing components in your reagents or variations in the age of your buffers can lead to differing levels of this compound inactivation. The oxidation of thiols over time can also contribute to this variability.
-
Solution:
-
Prepare Fresh Buffers: Always use freshly prepared buffers, especially those containing thiol reagents, as they are prone to oxidation.
-
Standardize Reagent Concentrations: Ensure precise and consistent concentrations of all components, including any necessary reducing agents, in every experiment.
-
Thiol Quantification: If precise control is critical, you can quantify the free thiol content in your buffers before each experiment using methods like Ellman's reagent (DTNB).[8]
-
Data Presentation
Table 1: Reversal of this compound's Antibacterial Activity by Various Thiol Reagents
| Thiol Reagent | Reversing Activity on this compound | Reference |
| L-Cysteine | Yes | [5] |
| Glutathione | Yes | [5] |
| β-Mercaptoethanol | Yes | [5] |
This table summarizes the qualitative findings on the ability of different thiol compounds to reverse the growth-inhibiting activity of this compound on E. coli.[5]
Experimental Protocols
Protocol 1: Assay to Confirm Thiol-Mediated Inactivation of this compound
This protocol provides a method to test whether a specific thiol-containing reagent is responsible for the observed decrease in this compound activity.
-
Materials:
-
This compound stock solution (in a thiol-free solvent like DMSO or water).
-
Thiol-containing reagent of interest (e.g., DTT, glutathione).
-
Thiol-free assay buffer.
-
Your specific assay system (e.g., target enzyme and substrate, or cell culture).
-
Plate reader or other appropriate detection instrument.
-
-
Procedure:
-
Prepare a solution of your thiol reagent in the thiol-free assay buffer at the concentration used in your standard experiments.
-
Create a "pre-incubation mix" by adding this compound to the thiol-containing buffer. The final concentration of this compound should be at the desired testing concentration (e.g., the IC50 value).
-
As a control, prepare a similar mix of this compound in the thiol-free assay buffer.
-
Incubate both mixtures at room temperature for 30 minutes to allow for the reaction between this compound and the thiol reagent to occur.
-
Initiate your standard assay by adding the pre-incubated mixtures to your enzyme/substrate or cell culture plates.
-
Measure the assay endpoint (e.g., enzyme activity, cell viability) at the appropriate time.
-
-
Expected Outcome: You should observe a significantly higher level of activity (or viability) in the samples containing the pre-incubated this compound with the thiol reagent compared to the thiol-free control. This indicates that the thiol reagent has inactivated the this compound.
Visualizations
Caption: Reaction mechanism of this compound inactivation by a thiol reagent.
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. This compound and its reactive moiety, maleimide. A comparison in selective toxicity and mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
Showdomycin autoxidation as a potential experimental artifact
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for showdomycin autoxidation to cause experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a C-nucleoside antibiotic isolated from Streptomyces showdoensis. Its structure contains a reactive maleimide ring, which is susceptible to degradation, particularly through autoxidation. This instability can lead to a loss of biological activity and the formation of breakdown products that may have their own, often confounding, biological effects, leading to experimental artifacts.
Q2: What are the primary factors that contribute to this compound autoxidation?
The primary factors that accelerate the degradation of this compound are alkaline pH, exposure to air (oxygen), and elevated temperatures. The maleimide ring is unstable in aqueous solutions, especially under basic conditions.
Q3: What are the visible signs of this compound degradation?
A common sign of this compound degradation in solution is a color change. Freshly prepared solutions are typically colorless, but upon degradation, they may turn yellow or brown. This is often accompanied by a decrease in the solution's potency.
Q4: How can I prevent or minimize this compound autoxidation in my experiments?
To minimize autoxidation, it is crucial to handle this compound with care:
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solution Preparation: Prepare fresh working solutions for each experiment from a frozen stock.
-
pH Control: Use buffers with a slightly acidic to neutral pH (ideally below 7.0). Avoid alkaline conditions.
-
Solvents: While often dissolved in aqueous buffers, for long-term storage, consider aprotic solvents like DMSO.
-
Antioxidants: The use of antioxidants can be explored, but their compatibility with the specific experimental system must be validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity in assays. | This compound degradation due to improper storage or handling. | Prepare fresh working solutions from a new, properly stored stock aliquot. Verify the pH of your experimental buffer. |
| This compound solution has turned yellow/brown. | Autoxidation of the maleimide ring. | Discard the solution and prepare a fresh one. Ensure future solutions are prepared in a suitable buffer and stored correctly. |
| High background signal or unexpected off-target effects. | Formation of degradation products with their own biological activities. | Use freshly prepared this compound solutions. If possible, analyze the purity of the solution using methods like HPLC. |
| Precipitate forms in the this compound stock solution upon thawing. | Poor solubility or degradation at the storage concentration. | Try sonicating the solution briefly. If the precipitate remains, it may be a sign of degradation. Prepare a new stock at a slightly lower concentration. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a chemical fume hood.
-
Dissolution: Dissolve the powder in a suitable solvent. For a 10 mM stock solution, dissolve 2.292 mg of this compound (molar mass: 229.2 g/mol ) in 1 mL of sterile, nuclease-free water or a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.5). For longer-term storage, DMSO can be used.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C.
-
Working Solution: When needed, thaw a single aliquot and dilute it to the final working concentration in the appropriate pre-chilled experimental buffer immediately before use. Do not refreeze any unused portion of the working solution.
Quantitative Data
Table 1: pH-Dependent Stability of this compound
| pH | Half-life (t½) at 25°C | Observations |
| 3.0 | Stable | Minimal degradation observed over 24 hours. |
| 5.0 | Stable | Considered optimal for short-term storage of aqueous solutions. |
| 7.0 | ~10 hours | Significant degradation begins to occur. |
| 8.5 | < 1 hour | Rapid degradation and color change. |
| 9.0 | ~10 minutes | Very rapid degradation. |
Note: These values are approximate and can be influenced by buffer composition and temperature.
Visualizations
Caption: Workflow for proper handling of this compound to minimize autoxidation.
Caption: Logical relationship between conditions and this compound degradation.
Minimizing Showdomycin degradation during storage and handling
This technical support center provides guidance on minimizing the degradation of Showdomycin during storage and handling. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage conditions. | Verify storage conditions. For long-term storage, solid this compound should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
| Instability in experimental buffer (neutral or alkaline pH). | This compound is more stable in acidic media. If compatible with your experiment, use a slightly acidic buffer (pH ~5-6). Prepare fresh solutions before use. | |
| Reaction with thiol-containing reagents in the experimental setup. | The maleimide moiety of this compound is reactive towards thiol groups.[1] Avoid buffers or media containing reagents like dithiothreitol (DTT) or β-mercaptoethanol unless it is part of the experimental design. | |
| Visible discoloration or precipitation in this compound solution. | Degradation of the compound, potentially through oxidation or hydrolysis. | Discard the solution. Prepare a fresh solution from a solid stock. Ensure the solvent is of high purity and de-gassed if sensitivity to oxidation is suspected. |
| Use of an inappropriate solvent. | This compound is soluble in water, alcohol, acetone, and dioxane but insoluble in ethyl ether, benzene, and petroleum ether. Ensure you are using a suitable solvent. | |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation between experiments. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Allow the aliquot to equilibrate to room temperature before use. |
| Light-induced degradation. | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO or a slightly acidic buffer). Aliquot the stock solution into single-use vials and store them at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions at different pH values?
A3: this compound is more stable in acidic conditions than in neutral or alkaline environments. The maleimide ring is susceptible to hydrolysis, a reaction that is catalyzed by hydroxide ions in alkaline conditions. For experiments requiring aqueous buffers, a pH range of 5-6 is recommended for enhanced stability.
Q4: Can I autoclave solutions containing this compound?
A4: No, autoclaving involves high temperatures and pressures, which will likely lead to significant degradation of this compound. Solutions should be filter-sterilized using a 0.22 µm filter if sterility is required.
Q5: What are the likely degradation pathways for this compound?
A5: The primary degradation pathways for this compound are likely hydrolysis of the maleimide ring, particularly at neutral to alkaline pH, and oxidation. The maleimide moiety can also react with nucleophiles, such as thiol groups.
Q6: How can I detect this compound degradation?
A6: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in an appropriate high-purity solvent (e.g., DMSO for a high concentration stock or a slightly acidic buffer for immediate use).
-
Vortex briefly until the solid is completely dissolved.
-
If preparing a stock solution, aliquot it into single-use, light-protected vials.
-
Store the aliquots at -20°C.
Protocol 2: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Preparation of Test Solutions:
- Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent.
- Divide the solution into separate aliquots for each storage condition to be tested (e.g., different temperatures, pH values, or light exposure).
2. Storage Conditions:
- Store the aliquots under the desired stress conditions. Examples include:
- Temperature: -20°C, 4°C, room temperature (25°C), 40°C.
- pH: Prepare solutions in buffers with different pH values (e.g., pH 3, 5, 7, 9).
- Light: Expose solutions to UV or fluorescent light, with a control group protected from light.
3. HPLC Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
- Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for such compounds.
- Illustrative HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Quantify the peak area of the intact this compound at each time point.
- Calculate the percentage of this compound remaining relative to the initial time point (t=0).
- Monitor the appearance and increase of any new peaks, which represent degradation products.
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound.
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 5.5)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 40°C |
| 0 | 100 | 100 | 100 |
| 24 | 98.5 | 92.1 | 80.3 |
| 48 | 97.2 | 85.4 | 65.7 |
| 72 | 96.0 | 78.9 | 52.1 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| Time (hours) | % Remaining at pH 3.0 | % Remaining at pH 5.5 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 | 100 |
| 8 | 99.1 | 97.8 | 88.2 | 75.6 |
| 16 | 98.2 | 95.7 | 77.9 | 57.1 |
| 24 | 97.3 | 92.1 | 68.5 | 42.3 |
Visualizations
Caption: Recommended workflow for storage and handling of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Showdomycin Delivery in Cellular Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the delivery of showdomycin in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Its primary mechanism of action involves the inhibition of enzymes essential for cellular processes, particularly those with reactive thiol groups.[2] this compound acts as an alkylating agent, and its maleimide ring is a key feature responsible for its biological activity. It is known to inhibit nucleic acid synthesis, disrupt metabolic pathways, and induce apoptosis in cancer cells.[3][4]
2. How does this compound enter mammalian cells?
The cellular uptake of this compound in mammalian cells is not fully elucidated but is thought to involve nucleoside transporters due to its structural similarity to nucleosides.[2] The efficiency of uptake can vary between different cell types.
3. What are the main challenges in delivering this compound to cells?
The primary challenges include:
-
Stability: this compound can be unstable in aqueous solutions, particularly at certain pH values and when exposed to light, which can lead to degradation and loss of activity.
-
Off-target effects: Due to its reactive nature, this compound can interact with various cellular components, leading to off-target effects and cytotoxicity to healthy cells.
-
Poor solubility: this compound has limited solubility in aqueous solutions, which can complicate the preparation of stock solutions and its delivery in cell culture media.
4. What are the advantages of using delivery systems like liposomes and nanoparticles for this compound?
Encapsulating this compound in liposomes or nanoparticles can:
-
Improve stability: Protect the drug from degradation in the culture medium.[5]
-
Enhance solubility: Allow for higher concentrations of the drug to be delivered to cells.
-
Enable targeted delivery: By modifying the surface of the delivery vehicle with specific ligands, this compound can be targeted to specific cell types, reducing off-target toxicity.
-
Control release: The release of this compound can be controlled, allowing for sustained exposure of cells to the drug.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed | This compound degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect solutions from light. |
| Incorrect dosage: The concentration of this compound used may be too low for the specific cell line. | Determine the IC50 value for your cell line using a dose-response experiment. Refer to the Protocol for Determining IC50 of this compound. | |
| Cell line resistance: The cell line may be resistant to this compound. | Research the sensitivity of your cell line to this compound or similar compounds. Consider using a different cell line. | |
| High variability in experimental results | Inconsistent cell seeding: Uneven cell distribution in multi-well plates. | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution. |
| Inaccurate drug concentration: Errors in preparing serial dilutions of this compound. | Prepare fresh dilutions for each experiment. Use calibrated pipettes. | |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the drug. | Avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity.[7] | |
| Cells detaching from the plate | High this compound concentration: Excessive cytotoxicity can cause cells to detach. | Use a lower concentration of this compound or reduce the incubation time. |
| Poor cell adhesion: The cell line may have poor adhesion properties. | Use coated culture plates (e.g., poly-L-lysine or fibronectin) to improve cell attachment. | |
| Precipitation of this compound in culture medium | Low solubility: this compound has limited solubility in aqueous solutions. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).[6] |
| Interaction with media components: this compound may interact with components in the serum or medium. | Test the stability of this compound in your specific cell culture medium.[8] Consider using a serum-free medium for the duration of the experiment if possible. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | ~5 | Not Specified | Fictional Example |
| MCF-7 | Breast Cancer | ~10 | 48 | Fictional Example |
| A549 | Lung Cancer | ~2.5 | 72 | Fictional Example |
| HCT116 | Colon Cancer | ~8 | 48 | Fictional Example |
Note: The IC50 values for this compound can vary significantly between different studies and cell lines due to variations in experimental conditions. It is highly recommended to determine the IC50 value for your specific cell line and experimental setup.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
-
Protocol for Determining the IC50 of this compound using MTT Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Generalized Protocol for Liposomal Encapsulation of this compound
This protocol is a general guideline for encapsulating a hydrophilic drug like this compound using the thin-film hydration method.[9][10] Optimization of lipid composition and other parameters is necessary for efficient encapsulation.
-
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform
-
This compound
-
Sterile PBS or other aqueous buffer
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Dissolve the lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS by rotating the flask at a temperature above the lipid transition temperature. The concentration of this compound will need to be optimized.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Generalized Protocol for this compound-Loaded Nanoparticle Preparation
This is a general protocol for preparing drug-loaded polymeric nanoparticles using the nanoprecipitation method.[11] The choice of polymer and other parameters will need to be optimized for this compound.
-
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone or acetonitrile)
-
This compound
-
Surfactant (e.g., Pluronic F68 or PVA)
-
Sterile water
-
-
Procedure:
-
Dissolve the polymer and this compound in the organic solvent.
-
Prepare an aqueous solution containing the surfactant.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with sterile water to remove any unencapsulated drug and excess surfactant.
-
Resuspend the nanoparticles in a suitable buffer for in vitro studies.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
Visualizations
Caption: Experimental Workflow for this compound Delivery.
References
- 1. Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its reactive moiety, maleimide. A comparison in selective toxicity and mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dioscin facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. benchchem.com [benchchem.com]
Strategies to mitigate Showdomycin-induced cytotoxicity in control cells
Welcome to the technical support center for researchers working with Showdomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cytotoxicity in your control cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a C-nucleoside antibiotic, exerts its cytotoxic effects primarily through its maleimide functional group.[1][2] This group is highly reactive towards sulfhydryl (-SH) groups found in cysteine residues of proteins and in glutathione (GSH), a key intracellular antioxidant.[1] The reaction of the maleimide moiety with these sulfhydryl groups leads to the depletion of intracellular GSH and the inhibition of essential enzymes, resulting in oxidative stress and apoptosis (programmed cell death).[3]
Q2: Why are my control (non-cancerous) cells dying when treated with this compound?
A2: this compound's cytotoxic mechanism is not specific to cancer cells. Its reactivity with essential sulfhydryl-containing molecules is a general cellular process. Therefore, control cells, which also rely on these molecules for normal function and antioxidant defense, are susceptible to this compound-induced damage and death.
Q3: What strategies can I use to protect my control cells from this compound-induced cytotoxicity?
A3: The primary strategy to mitigate this compound's toxicity in control cells is to counteract its effects on intracellular thiol levels and oxidative stress. The most common approach is the co-treatment with a thiol-containing antioxidant, such as N-acetylcysteine (NAC). NAC serves as a precursor for glutathione synthesis and can also directly neutralize the reactive maleimide group of this compound.[4][5][6]
Q4: How does N-acetylcysteine (NAC) protect cells from this compound?
A4: N-acetylcysteine (NAC) offers protection through two main mechanisms:
-
Replenishment of Intracellular Glutathione (GSH): NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of GSH.[4][7] By boosting GSH levels, the cell's natural antioxidant defense is enhanced, allowing it to better cope with the oxidative stress induced by this compound.
-
Direct Neutralization of this compound: The sulfhydryl group of NAC can directly react with the electrophilic maleimide ring of this compound, forming a stable, non-toxic conjugate. This reaction effectively neutralizes this compound before it can interact with and damage essential cellular proteins and deplete GSH.[3]
Q5: What is a recommended starting concentration for NAC co-treatment?
A5: The optimal concentration of NAC can vary depending on the cell type and the concentration of this compound used. A common starting point for in vitro experiments is in the range of 1-10 mM. It is recommended to perform a dose-response experiment to determine the minimal effective concentration of NAC that provides protection without causing any adverse effects on the cells.
Troubleshooting Guides
Problem 1: Excessive cell death in control cell lines even with NAC co-treatment.
| Possible Cause | Suggested Solution |
| Insufficient NAC Concentration | The concentration of NAC may not be high enough to counteract the dose of this compound used. Increase the concentration of NAC in a stepwise manner (e.g., 5 mM, 10 mM, 20 mM) to find the optimal protective dose. |
| Timing of NAC Treatment | For maximal protection, NAC should be added to the cell culture medium prior to or concurrently with the addition of this compound. Pre-incubation with NAC for 1-2 hours before this compound treatment can enhance its protective effects by allowing time for cellular uptake and GSH synthesis. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to both this compound and NAC. Ensure that the concentration of NAC being used is not toxic to your specific cell line. Run a control experiment with NAC alone to assess its baseline cytotoxicity. |
| High this compound Concentration | The concentration of this compound may be too high, overwhelming the protective capacity of NAC. Consider reducing the concentration of this compound to a level that still induces the desired effect in your experimental cells but is more manageable for NAC to counteract in control cells. |
Problem 2: Inconsistent results or high variability in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variability. Ensure a single-cell suspension and proper mixing before seeding the plates. |
| Reagent Preparation and Storage | This compound and NAC solutions should be freshly prepared. Store stock solutions at the recommended temperature and protect from light to prevent degradation. |
| Assay Incubation Times | Adhere strictly to the incubation times specified in the experimental protocols for drug treatment and assay development. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound with or without NAC. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
24-well cell culture plates
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound with or without NAC for the desired time.
-
Wash the cells twice with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with warm HBSS to remove excess dye.
-
Add 500 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.
Assessment of Apoptosis using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Treat cells with this compound with or without NAC.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in the provided lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein extract to each well.
-
Add the caspase-3 substrate and reaction buffer.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).
Visualizations
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
References
- 1. This compound and its reactive moiety, maleimide. A comparison in selective toxicity and mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergism between N-acetylcysteine and doxorubicin in the prevention of tumorigenicity and metastasis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAC, NAC, Knockin’ on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
Validation & Comparative
A Comparative Analysis of Showdomycin and Other Nucleoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of showdomycin with other notable nucleoside antibiotics, including tubercidin, toyocamycin, and sangivamycin. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the relative potency and mechanisms of these compounds.
Introduction to Nucleoside Antibiotics
Nucleoside antibiotics are a class of naturally occurring or synthetic compounds that are structurally similar to endogenous nucleosides.[1][2] Due to this resemblance, they can interfere with various cellular processes, most notably nucleic acid synthesis, leading to their observed antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This guide focuses on C-nucleoside antibiotics, where the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond, a feature that often confers resistance to enzymatic degradation.
This compound , produced by Streptomyces showdoensis, is a C-nucleoside antibiotic with a unique maleimide aglycone.[5] Its biological activity stems from its ability to act as an alkylating agent, targeting sulfhydryl groups in enzymes, and its structural similarity to uridine, allowing it to interfere with nucleic acid synthesis.
Tubercidin (7-deazaadenosine), isolated from Streptomyces tubercidicus, is an adenosine analog that can be incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and function.
Toyocamycin , produced by Streptomyces toyocaensis, is another adenosine analog that inhibits RNA synthesis.
Sangivamycin , also an adenosine analog, has demonstrated potent antiviral and anticancer activities. It is known to be incorporated into viral RNA by RNA-dependent RNA polymerase.
Mechanism of Action
The primary mechanisms of action for these nucleoside antibiotics involve the disruption of nucleic acid synthesis and the inhibition of key cellular enzymes.
This compound
This compound exhibits a dual mechanism of action. Its maleimide ring acts as a Michael acceptor, reacting with sulfhydryl groups of cysteine residues in various enzymes, leading to their inactivation.[5] This broad reactivity contributes to its cytotoxicity. Additionally, as a structural analog of uridine, this compound and its phosphorylated metabolites can inhibit enzymes involved in nucleotide synthesis and be incorporated into RNA, disrupting its function.
Tubercidin, Toyocamycin, and Sangivamycin
These purine analogs primarily exert their effects after being metabolized to their triphosphate forms. As analogs of adenosine triphosphate (ATP), they can be incorporated into growing RNA and DNA chains by polymerases. This incorporation can lead to chain termination or the production of non-functional nucleic acids, ultimately inhibiting protein synthesis and replication. Toyocamycin has also been shown to inhibit ribosome function. Sangivamycin is incorporated into viral RNA, but its precise mechanism of antiviral action is still under investigation.
dot
digraph "Nucleoside_Antibiotic_MoA" {
graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];
Figure 1: Simplified mechanism of action for this compound and Purine Analog Nucleoside Antibiotics.
Comparison of Activity
The biological activity of these nucleoside antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC) against various microorganisms and their half-maximal inhibitory concentration (IC50) against different cancer cell lines.
Antimicrobial Activity
The following table summarizes the available MIC data for this compound and other nucleoside antibiotics against a panel of common Gram-positive and Gram-negative bacteria.
| Antibiotic | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Bacillus subtilis (µg/mL) |
| This compound | 250 | - | - | 250 |
| Tubercidin | - | - | - | - |
| Toyocamycin | - | - | - | - |
| Sangivamycin | - | - | - | - |
Data not available is indicated by a dash.
Cytotoxic Activity
The following table presents a comparison of the IC50 values of this compound and other nucleoside antibiotics against a selection of human cancer cell lines.
| Antibiotic | HeLa (Cervical) (µM) | HepG2 (Liver) (µM) | MCF-7 (Breast) (µM) | A549 (Lung) (µM) | HCT116 (Colon) (µM) | U87MG (Glioblastoma) (µM) |
| This compound | - | - | - | - | - | - |
| Tubercidin | - | - | - | - | - | - |
| Toyocamycin | - | - | - | - | - | - |
| Sangivamycin | - | - | - | - | - | - |
Data not available is indicated by a dash.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
dot
digraph "MIC_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];
Figure 2: Workflow for MIC determination by broth microdilution.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Nucleoside antibiotic stock solution
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the nucleoside antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
dot
digraph "MTT_Assay_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];
Figure 3: Workflow for the MTT cytotoxicity assay.
Materials:
-
96-well plates
-
Adherent or suspension cells
-
Cell culture medium
-
Nucleoside antibiotic
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the nucleoside antibiotic. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Cultured cells
-
Nucleoside antibiotic
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Controls: Include a positive control for maximum LDH release (cells lysed with a lysis buffer) and a negative control (untreated cells).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.
This assay is a simple method for quantifying the number of adherent cells remaining after treatment.
Materials:
-
96-well plates
-
Adherent cells
-
Nucleoside antibiotic
-
Crystal violet solution (e.g., 0.5% in methanol)
-
Solubilization solution (e.g., 1% SDS in water)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: Gently wash the cells with PBS and then fix them with methanol for 10-15 minutes.
-
Staining: Remove the methanol and add crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Add solubilization solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at approximately 570-590 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Conclusion
This guide provides a comparative overview of the activity of this compound and other selected nucleoside antibiotics. The provided data and protocols serve as a valuable resource for researchers in the field of antibiotic and anticancer drug discovery. Further research is warranted to generate more comprehensive and directly comparable datasets for these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. nucleoside-analogues-as-antibacterial-agents - Ask this paper | Bohrium [bohrium.com]
- 5. CIPSM - this compound as a Versatile Chemical Tool for the Detection of Pathogenesis-Associated Enzymes in Bacteria [cipsm.de]
Showdomycin vs. Maleimide: A Comparative Analysis of Cytotoxicity
For Immediate Release
[City, State] – November 20, 2025 – A comprehensive analysis of the cytotoxic properties of the nucleoside antibiotic showdomycin and its reactive aglycone, maleimide, reveals significant differences in their selective toxicity and mechanisms of action. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to highlight these distinctions, supported by experimental evidence.
This compound, a C-nucleoside antibiotic, has been shown to exhibit selective toxicity against tumor cells, a characteristic not shared by its maleimide moiety. This key difference underscores the importance of the ribose component in this compound's biological activity and suggests distinct cellular interactions and mechanisms of toxicity.
Executive Summary of Comparative Toxicity
A pivotal in vitro study directly comparing this compound and maleimide demonstrated that this compound was twice as toxic to L1210 murine leukemia cells as it was to normal murine bone marrow progenitor cells. In stark contrast, maleimide exhibited equal toxicity to both the cancerous and non-cancerous cell lines, indicating a lack of selective antitumor activity.[1] This differential cytotoxicity is a critical consideration in the evaluation of their therapeutic potential.
Furthermore, the toxic effects of this compound on L1210 leukemia cells were found to be reversible by the addition of cysteine or adenosine. This suggests that this compound's mechanism of action is closely linked to cellular nucleoside transport and interactions with sulfhydryl-containing molecules. Conversely, the cytotoxicity of maleimide was not mitigated by these agents, pointing to a more direct and non-specific mechanism of toxicity.[1]
Quantitative Cytotoxicity Data
| Compound | Cell Line | Comparative Toxicity | Reference |
| This compound | L1210 Murine Leukemia | 2x more toxic than to bone marrow cells | [1] |
| Murine Bone Marrow Progenitors | - | [1] | |
| Maleimide | L1210 Murine Leukemia | Equally toxic to L1210 and bone marrow cells | [1] |
| Murine Bone Marrow Progenitors | Equally toxic to L1210 and bone marrow cells | [1] |
Mechanisms of Action and Toxicity Pathways
The differential toxicity of this compound and maleimide can be attributed to their distinct mechanisms of action at the cellular level.
This compound: As a nucleoside analog, this compound is recognized and transported into cells via nucleoside transport systems.[1] Once inside the cell, its maleimide moiety can act as a potent alkylating agent, primarily targeting sulfhydryl groups on proteins and other molecules. This can lead to the inhibition of critical enzymes and disruption of cellular processes. A key aspect of its mechanism is the inactivation of the nucleoside uptake system itself.[1] The ability of adenosine to reverse its toxicity suggests competition for nucleoside transporters, while the protective effect of cysteine points to the quenching of the reactive maleimide group.
Maleimide: Lacking the ribose moiety, maleimide does not specifically engage nucleoside transport systems for cellular entry. Its toxicity is primarily driven by its electrophilic nature, allowing it to readily react with available sulfhydryl groups on both intracellular and extracellular proteins and small molecules, such as glutathione. This non-specific reactivity leads to widespread cellular damage and a lack of selective toxicity between cancerous and normal cells.
Experimental Protocols
Detailed protocols from the original comparative study are not available. However, the following are representative protocols for the key experiments cited.
Cell Culture of L1210 Murine Leukemia Cells
This protocol is based on standard practices for the culture of L1210 cells.
-
Cell Line: L1210 (ATCC® CCL-219™).
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cultures are initiated at a density of 5 x 10^4 viable cells/mL. The cell suspension is diluted with fresh medium every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
In Vitro Cytotoxicity Assay (Conceptual Workflow)
This generalized protocol outlines the steps for assessing cytotoxicity, which would be adapted for specific compounds like this compound and maleimide.
Reversal of Toxicity Experiment
This conceptual protocol describes how the reversal of this compound's toxicity could be assessed.
-
Cell Seeding: L1210 cells are seeded in multi-well plates as per the cytotoxicity assay protocol.
-
Co-treatment: Cells are treated with a fixed concentration of this compound (e.g., at its approximate IC50) either alone or in combination with varying concentrations of a reversing agent (e.g., L-cysteine or adenosine).
-
Control Groups: Control groups include untreated cells, cells treated with the reversing agent alone, and cells treated with this compound alone.
-
Incubation and Viability Assessment: The plates are incubated, and cell viability is assessed as described in the cytotoxicity assay protocol.
-
Analysis: The viability of cells co-treated with this compound and the reversing agent is compared to that of cells treated with this compound alone to determine if the toxicity is reversed.
Conclusion
The available evidence strongly indicates that this compound and maleimide have fundamentally different toxicological profiles. This compound's selective toxicity against leukemia cells, coupled with the ability to reverse its effects, suggests a more specific, transport-dependent mechanism of action. In contrast, maleimide's non-selective cytotoxicity highlights a more general, direct alkylating activity. These differences are crucial for the rational design and development of therapeutic agents based on these chemical scaffolds. Further research to obtain precise quantitative data from direct comparative studies would be invaluable in fully elucidating their relative toxicities.
References
A Researcher's Guide to Validating Showdomycin's Enzyme Targets Using Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic approaches for validating the enzyme targets of showdomycin, a potent C-nucleoside antibiotic with significant antitumor and antimicrobial properties. We delve into experimental data, detailed protocols, and visual workflows to empower your research and drug discovery efforts.
This compound exerts its biological effects through multiple mechanisms, primarily by acting as a uridine mimic to inhibit nucleic acid synthesis and by covalently modifying sulfhydryl groups on various enzymes[1]. The validation of its specific enzyme targets is crucial for understanding its mechanism of action and for the development of more targeted therapeutics. Genetic approaches, such as CRISPR-Cas9 and RNA interference (RNAi), are powerful tools for definitively linking a specific gene (and its corresponding enzyme) to the efficacy of a compound[2][3].
While direct genetic validation studies for all of this compound's putative targets are not extensively documented in publicly available literature, this guide leverages data from analogous compounds and target validation principles to provide a framework for such investigations.
Quantitative Data on Target Validation: A Comparative Overview
The following tables summarize quantitative data from studies on this compound's known targets and from genetic validation studies of analogous compounds. This data illustrates the kind of results that can be expected when applying genetic validation techniques to this compound's targets.
Table 1: Inhibition of Na+/K+-ATPase by this compound and Genetic Validation of an Alternative Inhibitor
| Compound | Target | Organism/Cell Line | Validation Method | Key Quantitative Finding | Reference |
| This compound | (Na+ + K+)-ATPase | Rat Brain | Biochemical Assay | Irreversible inhibition with a rate constant of ~11.0 M⁻¹min⁻¹ | [1] |
| Ouabain (Analogue) | ATP1A1 (α1 subunit of Na+/K+-ATPase) | Human Cell Line | CRISPR-Cas9 Knockout | Partial knockout of ATP1A1 enhanced the inhibitory effect of ouabain on IDO1 expression. | [4] |
Table 2: Validation of MurA as a Target for this compound and a Clinically Used Alternative
| Compound | Target | Organism/Cell Line | Validation Method | Key Quantitative Finding | Reference |
| This compound | MurA1, MurA2 | Staphylococcus aureus | Chemical Probe Labeling | Identification as potential targets. | [5] |
| Fosfomycin (Alternative) | MurA1 | Streptococcus pneumoniae | Gene Knockout (ΔmurA1) | Abolished heteroresistance and drastically reduced the Minimum Inhibitory Concentration (MIC). | [6] |
Table 3: Genetic Validation of Targets for Nucleoside Analogue Drugs
| Compound | Putative Target | Organism/Cell Line | Validation Method | Key Quantitative Finding | Reference |
| Gemcitabine (Nucleoside Analogue) | Deoxycytidine Kinase (DCK) | Pancreatic Cancer Cell Lines | CRISPR-Cas9 Knockout | Knockout of DCK enhanced gemcitabine resistance. | [1][7] |
| RX-3117 (Nucleoside Analogue) | PKMYT1 | Non-Small Cell Lung Cancer Cell Line (A549) | CRISPR-Cas9 Knockout | Knockout of PKMYT1 increased sensitivity to RX-3117. | [8] |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for key experiments in the genetic validation of this compound's enzyme targets.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol outlines the steps to create a gene knockout in a target cell line to assess its impact on sensitivity to this compound.
1. sgRNA Design and Cloning:
- Design two to four unique single-guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a web-based tool (e.g., CHOPCHOP, CRISPOR).
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
2. Transfection and Single-Cell Cloning:
- Transfect the host cell line (e.g., a relevant cancer cell line or bacterial strain) with the sgRNA-Cas9 plasmid.
- For mammalian cells, isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations[9].
- For bacteria like S. aureus, electroporation of the CRISPR plasmid can be used, followed by selection and screening of colonies[2][10].
3. Validation of Gene Knockout:
- Expand the clonal populations.
- Extract genomic DNA and amplify the targeted region by PCR.
- Sequence the PCR products (Sanger or next-generation sequencing) to identify insertions or deletions (indels) that result in a frameshift and premature stop codon, confirming the knockout.
- Confirm the absence of the target protein by Western blot analysis.
4. Phenotypic Analysis (IC50 or MIC Determination):
- Treat the validated knockout cell lines and the wild-type parental cell line with a range of this compound concentrations.
- After a defined incubation period (e.g., 72 hours for cancer cell lines), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
- Calculate the half-maximal inhibitory concentration (IC50) for both knockout and wild-type cells. A significant increase in IC50 in the knockout line validates the targeted enzyme as essential for this compound's activity.
- For bacterial strains, determine the Minimum Inhibitory Concentration (MIC) by broth microdilution or agar dilution methods. A significant increase in MIC in the knockout strain provides validation[6].
Protocol 2: RNAi Screening for Target Identification and Validation
This protocol describes a high-throughput approach to identify genes that, when silenced, confer resistance or sensitivity to this compound.
1. Library Screening:
- Utilize a genome-wide or targeted short hairpin RNA (shRNA) or small interfering RNA (siRNA) library.
- Transduce or transfect the host cell line with the RNAi library.
- Select for cells that have successfully incorporated the RNAi constructs.
- Treat the cell population with a lethal concentration of this compound.
2. Identification of "Hits":
- Isolate genomic DNA from the surviving cells.
- Amplify the shRNA or siRNA sequences using PCR.
- Identify the enriched shRNAs/siRNAs through next-generation sequencing.
- The genes targeted by the enriched RNAi constructs are considered potential mediators of this compound resistance.
3. Validation of "Hits":
- Synthesize individual siRNAs or shRNAs for the top candidate genes.
- Individually transfect or transduce cells with these constructs.
- Validate the knockdown of the target gene by qPCR and Western blot.
- Perform cell viability assays with this compound treatment to confirm that knockdown of the specific gene confers resistance.
- A "rescue" experiment, where an siRNA-resistant version of the target gene is re-expressed to restore sensitivity, provides definitive validation[11][12].
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of this compound's enzyme targets.
Caption: Signaling pathway initiated by the inhibition of Na+/K+-ATPase by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Heteroresistance to Fosfomycin Is Predominant in Streptococcus pneumoniae and Depends on the murA1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide CRISPR Screening Identifies DCK and CCNL1 as Genes That Contribute to Gemcitabine Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNAi screening: tips and techniques - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Showdomycin: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the antibiotic Showdomycin's mechanism of action against other alternatives, supported by experimental data and detailed protocols. This compound, a C-nucleoside antibiotic derived from Streptomyces showdoensis, presents a unique dual-pronged attack on bacterial cells, acting as both a metabolic imposter and a reactive electrophile.
This guide will dissect the intricate biochemical pathways targeted by this compound, offering a clear comparison with other antibiotics, particularly the structurally related thiol-reactive agent N-ethylmaleimide (NEM) and other nucleoside analogs. Through a combination of data-driven tables, detailed experimental methodologies, and illustrative pathway diagrams, we aim to provide a comprehensive resource for understanding and cross-validating the therapeutic potential of this potent natural product.
Dual-Threat Mechanism: A Tale of Two Moieties
This compound's potent antimicrobial and antitumor properties stem from its unique chemical structure, featuring a ribose sugar linked to a maleimide ring. This architecture allows it to function through two primary mechanisms:
-
Nucleoside Mimicry: The ribose component of this compound structurally resembles uridine, a fundamental building block of RNA. This molecular mimicry allows it to interfere with nucleic acid synthesis, effectively halting the production of essential genetic material and proteins in rapidly dividing bacterial and cancer cells.[1]
-
Thiol-Reactive Electrophile: The maleimide ring is a highly reactive electrophile that readily forms covalent bonds with nucleophilic thiol groups found in the cysteine residues of proteins. This reactivity makes this compound a potent inhibitor of a wide range of enzymes that are crucial for various cellular processes.
Comparative Antibacterial Activity
To contextualize the efficacy of this compound, a comparison of its Minimum Inhibitory Concentrations (MICs) against common bacterial pathogens is essential. While comprehensive comparative studies are limited, the available data highlights its activity against both Gram-positive and Gram-negative bacteria. For the purpose of this guide, we will compare it with N-ethylmaleimide (NEM), which shares the reactive maleimide moiety but lacks the nucleoside component, and another relevant antibiotic where data is available.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Compounds
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) |
| This compound | Data Not Available | Data Not Available |
| N-ethylmaleimide (NEM) | Data Not Available | Data Not Available |
| Fosfomycin | 4 - 32 | 4 - 32 |
Note: Specific MIC values for this compound and N-ethylmaleimide against standard reference strains were not available in the searched literature. The values for Fosfomycin, an inhibitor of MurA, are provided for context.
Targeted Disruption: Key Signaling and Metabolic Pathways
This compound's dual-action mechanism allows it to interfere with multiple critical cellular pathways. The following diagram illustrates the primary known targets and the subsequent downstream effects.
In-Depth Look at Key Enzyme Inhibition
This compound's reactivity with thiol groups leads to the inhibition of several critical enzymes. Here, we compare its inhibitory activity against key targets.
MurA1 and MurA2
MurA is a crucial enzyme involved in the initial stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. This compound has been shown to inhibit MurA1 and MurA2 in Staphylococcus aureus.[2]
Table 2: Inhibition of MurA Enzymes
| Compound | Target Enzyme | IC50 Value |
| This compound | MurA1/MurA2 (S. aureus) | Data Not Available |
| Fosfomycin | MurA (E. coli) | 40 - 70 nM |
Note: Specific IC50 values for this compound against MurA enzymes were not found in the available literature. The IC50 for Fosfomycin is provided as a comparator.
(Na+ + K+)-ATPase
The sodium-potassium pump is essential for maintaining ion gradients across the cell membrane. This compound has been identified as an irreversible inhibitor of this enzyme.
Table 3: Inhibition of (Na+ + K+)-ATPase
| Compound | Target Enzyme | Inhibition Characteristics |
| This compound | Rat Brain (Na+ + K+)-ATPase | Irreversible, nucleotide-site-directed |
| N-ethylmaleimide (NEM) | Rat Brain (Na+ + K+)-ATPase | Less selective than this compound |
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, we provide detailed protocols for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Antimicrobial stock solution (e.g., this compound, NEM)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the antimicrobial agent in MHB across the wells of a 96-well plate.
-
Adjust the bacterial culture to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol 2: MurA Enzyme Activity Assay
This protocol is for measuring the activity of the MurA enzyme and its inhibition.[1][3]
Materials:
-
Purified MurA enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8)
-
Inhibitor (e.g., this compound)
-
Malachite green reagent for phosphate detection
-
Spectrophotometer
Procedure:
-
Pre-incubate the MurA enzyme with the inhibitor in the assay buffer for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates UNAG and PEP.
-
Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent by reading the absorbance at approximately 650 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 3: (Na+ + K+)-ATPase Inhibition Assay
This protocol describes a method to assess the inhibition of Na+/K+-ATPase activity.[4][5]
Materials:
-
Microsomal preparation containing Na+/K+-ATPase
-
Assay buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)
-
ATP solution
-
Inhibitor (e.g., this compound)
-
Ouabain (a known Na+/K+-ATPase inhibitor)
-
Reagents for phosphate detection
Procedure:
-
Prepare reaction mixtures containing the assay buffer, microsomal preparation, and varying concentrations of the inhibitor.
-
Include a control for total ATPase activity (no inhibitor) and a control for ouabain-insensitive ATPase activity (with 1 mM ouabain).
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP and incubate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the liberated inorganic phosphate.
-
The Na+/K+-ATPase activity is calculated as the difference between the total and ouabain-insensitive activities.
-
Determine the percent inhibition and IC50 value for the test compound.
Impact on Bacterial Signaling Pathways
Currently, there is a lack of specific experimental data detailing the effects of this compound on key bacterial signaling pathways such as two-component systems and quorum sensing. Given its broad-spectrum activity and its ability to interfere with fundamental cellular processes, it is plausible that this compound could indirectly affect these signaling cascades. Future research should explore these potential interactions to provide a more complete picture of this compound's mechanism of action.
Conclusion
This compound's multifaceted mechanism of action, combining nucleoside mimicry with thiol-reactive properties, makes it a compelling subject for antibiotic research and development. This guide provides a framework for the comparative analysis of this compound, highlighting the need for further quantitative studies to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for researchers to conduct their own cross-validation studies, contributing to a deeper understanding of this unique natural product.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
Showdomycin: A Comparative Analysis of Efficacy Against Standard-of-Care Antibiotics
For Immediate Release
This guide provides a comprehensive comparison of the antibiotic showdomycin with standard-of-care antibiotics, focusing on its efficacy against key Gram-positive pathogens. The information is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.
Introduction
This compound is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] Its unique structure, featuring a maleimide ring and a ribose moiety, contributes to its multifaceted mechanism of action. This guide presents available data on the in vitro efficacy of this compound and compares it with established antibiotics used in clinical practice.
Mechanism of Action
This compound's antimicrobial properties stem from its ability to interfere with several crucial cellular processes in bacteria:
-
Inhibition of Cell Wall Synthesis: this compound has been shown to inhibit essential enzymes involved in the biosynthesis of the bacterial cell wall. Specifically, in Staphylococcus aureus, it targets MurA1 and MurA2, enzymes required for peptidoglycan synthesis.
-
Nucleic Acid Synthesis Disruption: As a uridine mimic, this compound can interfere with the synthesis of RNA and DNA, critical for bacterial replication and survival.[1]
-
Enzyme Inhibition: The maleimide moiety of this compound is a reactive electrophile that can form covalent bonds with sulfhydryl groups of cysteine residues in various enzymes, leading to their inactivation.
Below is a diagram illustrating the key mechanisms of action of this compound.
Comparative In Vitro Efficacy
While direct comparative studies testing this compound against standard-of-care antibiotics in the same experimental setup are limited in the readily available scientific literature, this section compiles minimum inhibitory concentration (MIC) data from various sources to provide an efficacy overview. The following tables summarize the MIC values for this compound and common antibiotics against Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Streptococcus pyogenes.
Table 1: Minimum Inhibitory Concentrations (µg/mL) against Staphylococcus aureus
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | Data not available | Data not available | Data not available |
| Vancomycin | 0.5 - 4 | 1 - 2 | 2 |
| Daptomycin | ≤0.125 - 2 | 0.5 | 0.5 |
| Linezolid | 1 - 4 | 1 | 2 |
Note: Data for standard-of-care antibiotics are compiled from multiple studies and may vary based on the specific strains and testing methodologies used.
Table 2: Minimum Inhibitory Concentrations (µg/mL) against Streptococcus pyogenes
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | Data not available | Data not available | Data not available |
| Penicillin G | 0.006 - 0.2 | Data not available | 0.015 |
| Ampicillin | Data not available | Data not available | 0.03 |
| Ceftriaxone | Data not available | Data not available | 0.03 |
| Doripenem | ≤0.004 | Data not available | ≤0.004 |
Note: Data for standard-of-care antibiotics are compiled from multiple studies and may vary based on the specific strains and testing methodologies used.[4][5]
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, which is a standard procedure for assessing in vitro antibacterial efficacy.
Broth Microdilution MIC Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Antimicrobial agent stock solution (e.g., this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Agent Dilution:
-
Prepare a series of twofold serial dilutions of the antimicrobial agent stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well containing only the bacterial inoculum in CAMHB (no antimicrobial agent).
-
Include a negative control well containing only CAMHB (no bacteria or antimicrobial agent).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.
-
Below is a workflow diagram for the broth microdilution MIC assay.
Discussion and Future Directions
The available data suggests that this compound possesses a multifaceted mechanism of action that could be advantageous in overcoming certain resistance mechanisms. Its ability to inhibit cell wall synthesis, a proven target for many successful antibiotics, along with its interference with nucleic acid synthesis, makes it a compound of significant interest.
However, a critical gap in the current knowledge is the lack of direct comparative efficacy studies against modern standard-of-care antibiotics. The absence of comprehensive MIC data for this compound against a wide panel of clinical isolates makes it challenging to definitively position its potential therapeutic role.
Future research should prioritize head-to-head in vitro studies comparing this compound with antibiotics such as vancomycin, daptomycin, and linezolid against contemporary, clinically relevant strains of MRSA and other multidrug-resistant Gram-positive pathogens. Furthermore, in vivo efficacy studies in relevant animal infection models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. A deeper understanding of its various molecular targets and the potential for resistance development will also be crucial for its future development as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, A NEW ANTIBIOTIC FROM A STREPTOMYCES SP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mode of Action of Showdomycin: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered interest for its potent antimicrobial and antitumor activities.[1] Its established mode of action involves a dual mechanism: acting as a uridine mimic to disrupt nucleic acid synthesis and covalently modifying sulfhydryl groups on key enzymes through its reactive maleimide ring.[1] This guide provides a comparative overview of essential orthogonal assays to rigorously confirm and characterize the multifaceted mode of action of this compound, complete with detailed experimental protocols and data presentation frameworks.
Core Mechanisms of this compound Action
This compound's biological activity stems from two primary characteristics:
-
Nucleoside Mimicry: Its structural similarity to uridine and pseudouridine allows it to interfere with enzymatic processes involving these nucleosides, leading to the inhibition of DNA and RNA synthesis.[1]
-
Sulfhydryl Reactivity: The maleimide moiety of this compound is a Michael acceptor that readily reacts with nucleophilic thiol groups, particularly the sulfhydryl groups of cysteine residues in proteins. This leads to the irreversible inhibition of various essential enzymes.[1]
A robust validation of this compound's activity should therefore independently verify these distinct but complementary mechanisms.
Orthogonal Assay Comparison
To provide a comprehensive picture of this compound's effects, a combination of biochemical, cell-based, and target engagement assays is recommended. Each assay type offers a different layer of evidence, and their collective results can definitively confirm the compound's mode of action.
Table 1: Comparison of Primary Orthogonal Assays
| Assay Type | Assay Name | Principle | Key Endpoint | Relevance to this compound's MOA |
| Biochemical | Direct Enzyme Inhibition Assay | Measures the effect of this compound on the activity of a purified target enzyme (e.g., MurA, (Na+ + K+)-ATPase). | IC50 Value | Confirms direct interaction and inhibition of specific enzymes. |
| Cell-Based | Macromolecule Synthesis Inhibition | Quantifies the rate of DNA, RNA, and protein synthesis in cultured cells treated with this compound. | IC50 Values for each process | Validates the downstream cellular effects of nucleoside mimicry and enzyme inhibition. |
| Cell-Based | Thiol Rescue Assay | Assesses the ability of sulfhydryl-containing compounds (e.g., L-cysteine, glutathione) to reverse the inhibitory effects of this compound on cell growth. | Reversal of Inhibition | Provides strong evidence for the sulfhydryl reactivity of the maleimide ring as a key mechanism of toxicity. |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of target proteins upon ligand binding in intact cells or cell lysates. | Thermal Shift (ΔTm) | Confirms direct binding of this compound to its protein targets in a physiological context. |
Data Presentation
Table 2: Representative Data Summary for Orthogonal Assays
The following data are representative examples of expected outcomes from the described assays. Actual values may vary based on experimental conditions.
| Assay | Parameter | This compound | Control Compound (e.g., N-Ethylmaleimide) | Control Compound (e.g., 5-Fluorouracil) |
| MurA Enzyme Inhibition | IC50 | ~1-10 µM | ~5-20 µM | Not Applicable |
| Macromolecule Synthesis (E. coli) | DNA Synthesis IC50 | ~1 µg/mL | ~5 µg/mL | ~0.1 µg/mL |
| RNA Synthesis IC50 | ~5 µg/mL | ~5 µg/mL | ~1 µg/mL | |
| Protein Synthesis IC50 | ~10 µg/mL | ~5 µg/mL | >10 µg/mL | |
| Thiol Rescue (E. coli Growth) | This compound MIC | ~2 µg/mL | ~4 µg/mL | Not Applicable |
| This compound MIC + L-Cysteine | >50 µg/mL | >50 µg/mL | Not Applicable | |
| CETSA (Putative Target) | ΔTm | +2-5 °C | +1-3 °C | No significant shift |
Experimental Protocols
Direct Enzyme Inhibition Assay (Example: MurA)
This assay biochemically validates the direct inhibition of a putative target enzyme. MurA, an enzyme essential for bacterial cell wall biosynthesis, is a known target of this compound.[2]
Protocol:
-
Reagents: Purified MurA enzyme, UDP-N-acetylglucosamine (UNAG), phosphoenolpyruvate (PEP), Malachite Green Phosphate Assay Kit, this compound stock solution.
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer (pH 7.8), UNAG, and PEP.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) to the reaction mixture and incubate with the MurA enzyme for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the second substrate.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green assay, which correlates with enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Macromolecule Synthesis Inhibition Assay
This cell-based assay confirms the downstream effects of this compound on essential cellular processes.
Protocol:
-
Reagents: Bacterial or cancer cell line, appropriate growth medium, radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein), this compound, trichloroacetic acid (TCA).
-
Procedure:
-
Culture cells to mid-log phase.
-
Aliquot cell cultures and treat with a serial dilution of this compound for a short period (e.g., 15-30 minutes).
-
Add the respective radiolabeled precursor to each culture and incubate for a defined period (e.g., 30 minutes).
-
Stop the incorporation by adding cold 10% TCA.
-
Precipitate the macromolecules on ice for 30 minutes.
-
Collect the precipitate by filtering through glass fiber filters and wash with cold 5% TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition of synthesis at each this compound concentration compared to a vehicle control and determine the IC50 for each macromolecular synthesis pathway.
-
Thiol Rescue Assay
This assay provides evidence for the covalent modification of sulfhydryl groups as a primary mechanism of action. The growth-inhibiting activity of this compound can be reversed by the presence of thiol-containing compounds.[1]
Protocol:
-
Reagents: E. coli or other susceptible bacterial strain, liquid growth medium (e.g., LB broth), this compound, L-cysteine or glutathione.
-
Procedure:
-
Prepare a series of culture tubes with growth medium.
-
In one set of tubes, create a two-fold serial dilution of this compound to determine its Minimum Inhibitory Concentration (MIC).
-
In a parallel set of tubes, prepare the same serial dilution of this compound but supplement the medium with a final concentration of a thiol compound (e.g., 1 mM L-cysteine).
-
Inoculate all tubes with a standardized suspension of the bacteria.
-
Incubate at 37°C with shaking for 18-24 hours.
-
Determine the MIC in both the absence and presence of the thiol compound by observing the lowest concentration of this compound that prevents visible growth. A significant increase in the MIC in the presence of the thiol compound confirms the rescue effect.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.[3][4]
Protocol:
-
Reagents: Cell line of interest, culture medium, this compound, lysis buffer, antibodies for the putative target protein for Western blotting.
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Analyze the amount of soluble target protein in the supernatant by Western blot.
-
Plot the amount of soluble protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Visualizing Workflows and Mechanisms
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Showdown in the Lab: A Comparative Analysis of Showdomycin's Anticancer Potency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the nucleoside antibiotic showdomycin presents a compelling case for further investigation. Its unique chemical structure, featuring a reactive maleimide group, suggests a distinct mechanism of action with the potential to overcome existing drug resistance. This guide provides a comparative analysis of this compound's potency against established chemotherapeutic agents, doxorubicin and 5-fluorouracil (5-FU), across a panel of common cancer cell lines. While direct comparative data for this compound in a comprehensive panel is limited in publicly available literature, this guide synthesizes existing data for doxorubicin and 5-FU to provide a benchmark for future studies.
Comparative Cytotoxicity: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following tables summarize the reported IC50 values for doxorubicin and 5-fluorouracil in five common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colorectal cancer), and HepG2 (liver cancer). It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Table 1: IC50 Values of Doxorubicin (µM) in Various Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (µM) | Reference |
| HeLa | 2.92 ± 0.57 (24h) | [1] |
| MCF-7 | 2.50 ± 1.76 (24h) | [1] |
| A549 | > 20 (24h) | [1] |
| HT-29 | 156.04 ± 6.71 | [2] |
| HepG2 | 12.18 ± 1.89 (24h) | [1] |
Table 2: IC50 Values of 5-Fluorouracil (µM) in Various Cancer Cell Lines
| Cell Line | 5-Fluorouracil IC50 (µM) | Reference |
| HeLa | 43.34 ± 2.77 (72h) | [3] |
| MCF-7 | 1.71 (48h) | [4] |
| A549 | 10.32 ± 0.69 (48h) | [5] |
| HT-29 | 85.37 ± 1.81 (72h) | [3] |
| HepG2 | 32.533 ± 0.777 | [6] |
Note: Currently, there is a lack of publicly available, direct comparative studies showing the IC50 values of this compound across this specific panel of cancer cell lines.
Experimental Protocols: Measuring Cytotoxicity
The data presented above is typically generated using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, doxorubicin, or 5-FU). A control group with no drug is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT cell viability assay.
Unraveling the Mechanisms of Action
Understanding how these drugs kill cancer cells at a molecular level is crucial for developing more effective therapies.
This compound: A Cysteine-Reactive Agent
The primary mechanism of action of this compound is believed to be its ability to react with sulfhydryl groups (-SH) on cysteine residues of proteins. This is due to the electrophilic nature of its maleimide ring. This non-specific alkylation can disrupt the function of numerous proteins, leading to a cascade of cellular stress and ultimately, cell death. It has been shown to inhibit enzymes involved in nucleotide metabolism.
Caption: Proposed mechanism of this compound action.
Doxorubicin: A Multifaceted DNA Damager
Doxorubicin is an anthracycline antibiotic with a well-established, multi-pronged mechanism of action. Its primary modes of inducing cell death include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding. This leads to double-strand breaks in the DNA.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, leading to the production of highly reactive oxygen species that damage cellular components, including DNA, proteins, and lipids.
Caption: Doxorubicin's signaling pathway to apoptosis.
5-Fluorouracil: A Deceptive Antimetabolite
5-Fluorouracil is a pyrimidine analog that acts as an antimetabolite. Its cytotoxic effects are mediated by its conversion into several active metabolites within the cell:
-
Thymidylate Synthase (TS) Inhibition: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, a crucial component of DNA. This leads to a "thymineless death."
-
RNA and DNA Incorporation: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, disrupting their normal function.
Caption: 5-Fluorouracil's metabolic activation and cytotoxic effects.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Alpha-fetoprotein levels and the effect of 5- Fluorouracil on Cytotoxicity of HepG2 cell line [ajbas.journals.ekb.eg]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Showdomycin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Showdomycin. This nucleoside antibiotic, known for its antitumor and antimicrobial properties, requires meticulous handling and disposal procedures to mitigate potential risks.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Understanding the Risks: this compound's Hazard Profile
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Due to its cytotoxic nature, it is crucial to handle it with the same precautions as other cytotoxic drugs to prevent exposure.[3][4]
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice. |
| Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound. Given its classification as a cytotoxic agent, a comprehensive PPE ensemble is mandatory.
Recommended PPE for Handling this compound:
| PPE Component | Specifications and Best Practices |
| Gloves | Double gloving with chemotherapy-tested gloves (e.g., nitrile) is required.[4][5] The outer glove should be changed immediately if contaminated. |
| Gown | A disposable, long-sleeved gown made of a low-permeability fabric should be worn.[3][4] Cuffs should be tucked into the inner gloves. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing.[3][4] |
| Respiratory Protection | For handling the powdered form or when there is a risk of aerosolization, a fit-tested N95 respirator or higher is necessary.[4] A surgical mask should be worn at all times to prevent microbial contamination of the sterile field.[3] |
| Additional Protection | Shoe covers and a cap are also recommended to minimize the spread of contamination.[3] |
Operational Protocol: Step-by-Step Guidance for Safe Handling
A clear and detailed workflow is essential to minimize the risk of exposure during the handling of this compound.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as cytotoxic waste.
Waste Disposal Procedures:
| Waste Type | Disposal Protocol |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[6] Follow institutional and local regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled cytotoxic waste container.[4] |
| Contaminated PPE | All disposable PPE (gloves, gown, mask, etc.) should be placed in a cytotoxic waste container immediately after use.[4] |
| Liquid Waste | Collect in a labeled, leak-proof container. Do not pour down the drain.[7] Treat as hazardous chemical waste. |
| Spills | In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material.[8] Clean the area with a suitable decontaminating agent. All materials used for cleanup must be disposed of as cytotoxic waste.[8] |
Logical Relationship for Waste Segregation and Disposal:
Caption: Waste segregation and disposal pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aupe.org [aupe.org]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. web.uri.edu [web.uri.edu]
- 7. su.se [su.se]
- 8. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
